1,2-Diiodododecane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
92952-87-9 |
|---|---|
Molecular Formula |
C12H24I2 |
Molecular Weight |
422.13 g/mol |
IUPAC Name |
1,2-diiodododecane |
InChI |
InChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI Key |
KTZDSDHHWYYITF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CI)I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,2-diiodododecane from 1-dodecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodododecane from 1-dodecene. The document details the chemical principles, experimental protocols, and characterization methods for this vicinal diiodide, a potentially valuable building block in organic synthesis and drug discovery.
Introduction
Vicinal diiodoalkanes are versatile synthetic intermediates. The introduction of two iodine atoms onto adjacent carbon atoms of an alkene backbone, such as in the conversion of 1-dodecene to this compound, provides two reactive centers for subsequent functionalization. This allows for the stereoselective introduction of various substituents, making these compounds valuable precursors in the synthesis of complex molecules, including pharmacologically active agents.
The synthesis of this compound from 1-dodecene proceeds via an electrophilic addition of molecular iodine across the double bond. A critical aspect of this reaction is the inherent instability of the 1,2-diiodoalkane product, which can readily undergo elimination of iodine to revert to the starting alkene.[1] Therefore, careful control of reaction conditions, particularly temperature, is paramount to achieving a successful synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material, 1-dodecene, and the target product, this compound, is presented in Table 1.
| Property | 1-Dodecene | This compound (Predicted) |
| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄I₂ |
| Molar Mass | 168.32 g/mol | 422.13 g/mol |
| Appearance | Colorless liquid | Expected to be a colorless to light yellow liquid or low-melting solid, prone to discoloration upon exposure to light and air. |
| Boiling Point | 213 °C | Significantly higher than 1-dodecene due to increased molecular weight and van der Waals forces. Prone to decomposition at elevated temperatures. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexane). | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexane). |
| Stability | Stable under normal conditions. | Unstable; sensitive to heat and light, which can induce elimination of I₂.[1] |
Synthesis of this compound
The synthesis of this compound from 1-dodecene involves the direct addition of molecular iodine across the double bond. The reaction is typically performed at low temperatures to suppress the reverse reaction, the elimination of iodine.
Reaction Mechanism
The reaction proceeds through an electrophilic addition mechanism. The iodine molecule (I₂) is polarized, and the π-electrons of the 1-dodecene double bond attack the partially positive iodine atom, leading to the formation of a cyclic iodonium ion intermediate. The iodide ion (I⁻), generated in situ, then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the anti-face, resulting in the formation of the vicinal diiodide with anti-stereochemistry.
Experimental Protocol
This protocol is a generalized procedure based on the known reactivity of alkenes with iodine at low temperatures. Optimization may be required to achieve higher yields.
Materials:
-
1-Dodecene (C₁₂H₂₄)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-dodecene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Iodine: Prepare a solution of iodine (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of 1-dodecene over a period of 30-60 minutes with vigorous stirring. The characteristic purple color of iodine should disappear as it reacts.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the 1-dodecene spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate at -78 °C to reduce any unreacted iodine. The solution should turn colorless.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. It is crucial to avoid excessive heat during this step to prevent decomposition of the product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
Proposed Experimental Parameters
The following table summarizes the proposed reaction conditions for the synthesis of this compound.
| Parameter | Value | Rationale |
| Temperature | -78 °C | To minimize the thermodynamically favored elimination of I₂ from the product.[1] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that solubilizes both reactants and is suitable for low-temperature reactions. |
| Stoichiometry (I₂:1-dodecene) | 1.1 : 1.0 | A slight excess of iodine ensures complete conversion of the alkene. |
| Reaction Time | 1-3 hours | Reaction is typically fast at low temperatures; monitor by TLC. |
| Workup | Aqueous Na₂S₂O₃ wash | To remove excess iodine. |
| Purification | Column Chromatography | To isolate the product from any unreacted starting material and byproducts. |
Characterization
Due to the instability of this compound, obtaining and interpreting characterization data can be challenging. Below are the expected spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of 3.5-4.5 ppm corresponding to the two protons on the carbon atoms bearing the iodine atoms (-CHI-CHI-). The remaining methylene and methyl protons of the dodecyl chain will appear as multiplets in the upfield region (0.8-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should show two distinct signals in the downfield region for the two carbon atoms bonded to iodine. The other carbon signals of the dodecyl chain will be in the typical aliphatic region.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-I stretching vibrations are typically weak and appear in the far-infrared region (around 500-600 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 422. However, fragmentation patterns involving the loss of iodine atoms (M⁺ - I) and subsequent alkyl chain fragmentation are expected.
Experimental and Logical Workflow
The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.
Conclusion
The synthesis of this compound from 1-dodecene presents a viable route to a functionalized long-chain aliphatic compound. The key to a successful synthesis lies in the careful control of the reaction temperature to prevent the decomposition of the unstable diiodo- product. The detailed protocol and characterization guidelines provided in this document serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this compound as a versatile intermediate for the development of novel molecules. Further studies to optimize the reaction conditions and explore the synthetic utility of this compound are encouraged.
References
Characterization of 1,2-diiodododecane Using NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 1,2-diiodododecane. This document outlines a plausible synthetic route, detailed experimental protocols for NMR analysis, and predicted ¹H and ¹³C NMR spectral data to facilitate the identification and characterization of this compound. The information presented is intended to guide researchers in the synthesis and analysis of this compound and similar long-chain vicinal dihalides.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-iodododecane and 1,2-diiodoethane, and established principles of NMR spectroscopy, including the electronegative and anisotropic effects of iodine substituents. The predicted values are for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₂I) | 3.40 - 3.60 | dd | J = 10.5, 4.5 |
| H-1' (CH₂I) | 3.25 - 3.45 | dd | J = 10.5, 7.5 |
| H-2 (CHI) | 4.10 - 4.30 | m | - |
| H-3 (CH₂) | 1.80 - 2.00 | m | - |
| H-4 to H-11 (CH₂) | 1.20 - 1.40 | br m | - |
| H-12 (CH₃) | 0.85 - 0.95 | t | J = 7.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂I) | ~15 |
| C-2 (CHI) | ~40 |
| C-3 (CH₂) | ~35 |
| C-4 (CH₂) | ~30 |
| C-5 to C-9 (CH₂) | 29.0 - 29.5 |
| C-10 (CH₂) | ~32 |
| C-11 (CH₂) | ~23 |
| C-12 (CH₃) | ~14 |
Experimental Protocols
A detailed methodology for the synthesis of this compound and its subsequent NMR characterization is provided below.
Synthesis of this compound from 1-Dodecene
The synthesis of this compound can be achieved through the electrophilic addition of iodine to 1-dodecene.
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-dodecene (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve iodine (1.1 equivalents) in dichloromethane.
-
Slowly add the iodine solution to the 1-dodecene solution via a dropping funnel with constant stirring. The reaction is monitored by the disappearance of the purple color of the iodine.
-
Once the reaction is complete, as indicated by the persistence of a faint purple color, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the purple color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
-
Cotton wool
Procedure:
-
Weigh the required amount of this compound and dissolve it in a small vial containing approximately 0.6-0.7 mL of CDCl₃.
-
Add a small drop of TMS to the solution as an internal reference (0 ppm).
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2] This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.[1]
-
Cap the NMR tube securely.
-
The sample is now ready for NMR analysis.
Data Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Logical Framework for NMR Signal Assignment
The assignment of the predicted NMR signals for this compound follows a logical progression based on established principles of NMR spectroscopy. The deshielding effect of the electronegative iodine atoms is the primary factor influencing the chemical shifts of nearby protons and carbons.
Caption: Logical flow for assigning NMR signals of this compound.
This technical guide provides a foundational framework for the synthesis and NMR characterization of this compound. The predicted data and detailed protocols are intended to be a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. Experimental verification of the predicted NMR data is recommended for definitive structural elucidation.
References
Mass Spectrometry of 1,2-Diiodododecane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-diiodododecane. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on the known behavior of similar long-chain alkyl iodides and vicinal dihalogenated compounds. The experimental protocols outlined are based on established methods for the analysis of halogenated hydrocarbons.
Introduction
This compound is a long-chain saturated hydrocarbon substituted with two iodine atoms on adjacent carbons. Its analysis by mass spectrometry is crucial for its identification and structural elucidation in various matrices. Electron ionization (EI) is a common ionization technique for such compounds, inducing fragmentation that provides valuable structural information. The fragmentation of this compound is expected to be influenced by two main factors: the weak carbon-iodine bonds and the fragmentation of the long alkyl chain.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak (although potentially weak due to the lability of the C-I bonds) and a series of fragment ions resulting from the loss of iodine atoms, molecular iodine (I₂), and successive fragmentation of the dodecane backbone.
Data Presentation: Predicted Quantitative Data
The following table summarizes the predicted major fragment ions and their plausible relative abundances in the electron ionization mass spectrum of this compound. The molecular weight of this compound (C₁₂H₂₄I₂) is 422.13 g/mol .
| m/z | Proposed Fragment Ion | Formula | Interpretation | Predicted Relative Abundance |
| 422 | [C₁₂H₂₄I₂]⁺ | C₁₂H₂₄I₂ | Molecular Ion (M⁺) | Low |
| 295 | [C₁₂H₂₄I]⁺ | C₁₂H₂₄I | Loss of one iodine atom (M - I)⁺ | High |
| 254 | [I₂]⁺ | I₂ | Molecular iodine ion | Moderate |
| 168 | [C₁₂H₂₄]⁺ | C₁₂H₂₄ | Loss of two iodine atoms (M - 2I)⁺ | Moderate |
| 127 | [I]⁺ | I | Iodine atom ion | High |
| Various | [CₙH₂ₙ₊₁]⁺ | CₙH₂ₙ₊₁ | Alkyl fragments from dodecane chain cleavage | Moderate to High |
| Various | [CₙH₂ₙI]⁺ | CₙH₂ₙI | Iodinated alkyl fragments | Moderate |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of one of the iodine atoms, to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
A standard approach for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent such as hexane or dichloromethane.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain alkane) to the final sample solution at a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following parameters are recommended for the GC-MS analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 290 °C |
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Library Matching: Compare the acquired mass spectrum with a spectral library (if available) for confirmation.
-
Fragmentation Analysis: Manually interpret the mass spectrum to confirm the predicted fragmentation pathways.
-
Quantification: If an internal standard is used, calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization is a powerful technique for its identification and characterization. While experimental data for this specific compound is scarce, a predictive approach based on the known fragmentation of similar molecules allows for a thorough interpretation of its mass spectrum. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers and scientists working with this and related long-chain dihalogenated compounds. It is recommended that any experimental findings be used to refine the predicted fragmentation patterns presented herein.
In-Depth Technical Guide to 1,2-Diiodododecane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,2-diiodododecane is scarce in scientific literature. This guide provides a comprehensive overview based on the established principles of vicinal diiodide chemistry, supplemented with data from analogous compounds.
Introduction
This compound is a vicinal diiodide, an organic compound containing two iodine atoms on adjacent carbon atoms of a dodecane chain. While its direct applications are not widely documented, its chemical nature suggests potential as a reactive intermediate in organic synthesis. The inherent instability of vicinal diiodides, which tend to undergo elimination reactions, presents both challenges and opportunities for their use in creating unsaturated compounds.[1] This guide aims to provide a detailed understanding of the expected physical and chemical properties of this compound, its probable synthetic routes, and its anticipated reactivity, drawing parallels with related and better-characterized molecules.
Predicted Physical and Chemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties based on general chemical principles and data for the related compounds 1,12-diiodododecane and 1-iodododecane.
| Property | Predicted Value/Information for this compound | 1,12-Diiodododecane (for comparison) | 1-Iodododecane (for comparison) |
| Molecular Formula | C₁₂H₂₄I₂ | C₁₂H₂₄I₂ | C₁₂H₂₅I |
| Molecular Weight | 422.13 g/mol | 422.13 g/mol [2][3] | 296.23 g/mol [4] |
| Appearance | Expected to be a liquid or low-melting solid, possibly with a yellowish hue due to decomposition. | Not specified | Clear colorless to pale yellow liquid[4] |
| Boiling Point | Predicted to be high, but likely decomposes before boiling at atmospheric pressure. | 363.34 °C (estimate)[2] | 159-160 °C at 15 mmHg[4] |
| Melting Point | Not available | Not available | -3 °C[4] |
| Density | Expected to be denser than water. | 1.6185 g/cm³ (rough estimate)[2] | 1.201 g/mL at 25 °C[4] |
| Solubility | Expected to be insoluble in water and soluble in nonpolar organic solvents. | Insoluble in water, soluble in organic solvents. | Insoluble in water.[4] |
| Stability | Unstable, particularly at room temperature and in the presence of light.[1] Prone to elimination of I₂ to form 1-dodecene.[1][5] | More stable than the vicinal isomer. | Light sensitive.[4] |
Synthesis and Reactivity
The primary route for the synthesis of vicinal dihalides is the addition of a halogen to an alkene.[6][7] Therefore, this compound would be synthesized from 1-dodecene.
Synthesis of this compound from 1-Dodecene
The reaction involves the electrophilic addition of iodine (I₂) to the double bond of 1-dodecene.
References
- 1. brainly.in [brainly.in]
- 2. 1,12-Diiodododecane|lookchem [lookchem.com]
- 3. 1,12-Diiodododecane | C12H24I2 | CID 11339205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. quora.com [quora.com]
- 7. What is vicinal dihalide \\[?\\] [vedantu.com]
Theoretical calculations on the structure of 1,2-diiodododecane
**A Theoretical and
Experimental Guide to the Structural Analysis of 1,2-diiodododecane**
Abstract: This technical guide outlines a comprehensive framework for the theoretical and experimental determination of the structure of this compound. While specific pre-existing calculations for this molecule are not available, this paper serves as a roadmap for researchers, detailing the necessary computational methodologies, experimental validation protocols, and data interpretation strategies. It is designed for an audience of researchers, scientists, and professionals in drug development who are interested in the conformational analysis of long-chain halogenated alkanes. The guide includes detailed procedural workflows, templates for data presentation, and visual diagrams to illustrate the logical flow of both theoretical and experimental investigations.
Introduction
The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For long-chain alkanes, the introduction of bulky, polarizable substituents like iodine at vicinal positions, as in this compound, creates a complex conformational landscape. The flexible dodecane chain can adopt numerous conformations, while steric and electronic interactions involving the large iodine atoms impose significant constraints. Understanding the preferred conformations, rotational barriers, and geometric parameters is crucial for predicting the molecule's reactivity, intermolecular interactions, and material properties.
Theoretical calculations, specifically quantum chemical methods, provide a powerful tool for exploring this landscape in silico. By modeling the potential energy surface, these methods can identify stable conformers and predict their geometric and energetic properties. However, computational results must be validated by empirical data. Therefore, this guide presents a dual approach, detailing both the in silico theoretical workflow and the in vitro experimental protocols required for a complete and robust structural elucidation of this compound.
Theoretical Calculations: A Methodological Workflow
The primary goal of the theoretical approach is to identify the low-energy conformers of this compound and characterize their structures. This involves a multi-step process that begins with a broad conformational search followed by high-accuracy quantum mechanical calculations.
Computational Methods
A combination of methods is recommended to balance computational cost with accuracy.
-
Conformational Search: An initial exploration of the vast conformational space can be efficiently performed using Molecular Mechanics (MM) force fields, such as MMFF94 or OPLS3e. This step generates a large pool of potential conformers.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified by the MM search should be subjected to more rigorous quantum mechanics (QM) calculations.
-
Density Functional Theory (DFT): This is the workhorse method for systems of this size. Functionals like ωB97X-D are recommended as they include empirical dispersion corrections, which are crucial for accurately modeling the non-covalent interactions in a long alkyl chain.[1][2][3]
-
Basis Sets: For carbon and hydrogen, a Pople-style basis set like 6-31G(d) or a Dunning-style basis set like cc-pVDZ is a reasonable starting point. For the iodine atoms, it is critical to use a basis set that includes a pseudopotential (also known as an effective core potential, ECP) to account for relativistic effects.[2] Basis sets like LANL2DZ or the Stuttgart/Dresden ECPs are suitable choices. For higher accuracy, correlation-consistent basis sets with pseudopotentials (e.g., aug-cc-pVTZ-PP) can be employed.[1][2][3]
-
-
Frequency Calculations: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also provide thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Theoretical Calculation Workflow
The logical flow for the computational analysis is illustrated in the diagram below.
Predicted Structural Data Presentation
All quantitative results from the theoretical calculations should be organized into clear tables for comparison. The following tables serve as templates for presenting the key data.
Table 1: Relative Energies of Low-Energy Conformers
| Conformer ID | C1-C2-C3-C4 Dihedral (°) | I-C1-C2-I Dihedral (°) | Electronic Energy (Hartree) | ΔE (kcal/mol) | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | [value] | [value] | [value] | 0.00 | [value] | 0.00 | [value] |
| Conf-2 | [value] | [value] | [value] | [value] | [value] | [value] | [value] |
| Conf-3 | [value] | [value] | [value] | [value] | [value] | [value] | [value] |
| ... | ... | ... | ... | ... | ... | ... | ... |
Note: ΔE is the relative electronic energy. ΔG is the relative Gibbs free energy at 298.15 K. Population is calculated from ΔG.
Table 2: Key Geometric Parameters for the Global Minimum Conformer (Conf-1)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1 - I | [value] |
| C2 - I | [value] | |
| C1 - C2 | [value] | |
| C-C (avg. alkyl) | [value] | |
| C-H (avg.) | [value] | |
| Bond Angles (°) | I - C1 - C2 | [value] |
| I - C2 - C1 | [value] | |
| C1 - C2 - C3 | [value] | |
| Dihedral Angles (°) | I - C1 - C2 - I | [value] |
| I - C1 - C2 - C3 | [value] | |
| C1 - C2 - C3 - C4 | [value] |
Experimental Protocols for Structural Validation
Experimental data is indispensable for validating the computational predictions. A plausible workflow involves the synthesis of the target molecule followed by structural characterization using spectroscopic and diffraction techniques.
Synthesis Protocol: Iodination of Dodecene
A common method for synthesizing vicinal diiodides is through the addition of iodine to an alkene.[4]
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) as solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Dissolve 1-dodecene (1.0 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask protected from light.
-
In a separate flask, dissolve iodine (1.1 eq) in the same solvent.
-
Slowly add the iodine solution to the 1-dodecene solution at room temperature with stirring. The characteristic purple color of iodine should fade as the reaction proceeds.
-
Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica gel, typically with a non-polar eluent like hexane.
Structural Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular backbone. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals. The coupling constants (J-values) between protons on C1 and C2 can provide information about the dihedral angle and thus the preferred conformation in solution.
-
X-ray Crystallography: This is the gold standard for determining the solid-state structure. If a suitable single crystal of this compound can be grown, X-ray diffraction will provide precise bond lengths, bond angles, and dihedral angles, offering a direct comparison with the lowest-energy calculated conformer.[5]
-
Mass Spectrometry (MS): MS will confirm the molecular weight and isotopic distribution pattern characteristic of a diiodo compound, thereby verifying the elemental composition.
Experimental Validation Workflow
The diagram below outlines the sequence of experimental procedures for synthesizing and characterizing this compound to validate the theoretical model.
Conclusion
This guide provides a robust, dual-pronged strategy for the definitive structural analysis of this compound. By integrating state-of-the-art theoretical calculations with rigorous experimental validation, researchers can obtain a detailed understanding of the molecule's conformational preferences and geometric properties. The proposed workflows and data presentation formats offer a standardized framework for conducting and reporting such studies, ensuring clarity, comparability, and scientific rigor. While focused on this compound, the principles and methodologies outlined herein are broadly applicable to the structural elucidation of other complex, flexible molecules.
References
An In-Depth Technical Guide to the Iodination of Long-Chain Alkenes for the Formation of Vicinal Diiodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iodination of long-chain alkenes to produce vicinal diiodides is a fundamental transformation in organic synthesis with significant applications in the development of pharmaceuticals, functionalized materials, and as intermediates for further chemical modifications. The addition of two iodine atoms across a carbon-carbon double bond introduces functionalities that can be readily converted into other groups, making these compounds valuable synthons. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of vicinal diiodides from long-chain alkenes, with a focus on experimental protocols, quantitative data, and mechanistic understanding.
Reaction Mechanism and Stereochemistry
The electrophilic addition of iodine to an alkene typically proceeds through a cyclic iodonium ion intermediate. This three-membered ring is formed by the interaction of the alkene's π-electrons with an electrophilic iodine species. The subsequent nucleophilic attack by an iodide ion occurs from the face opposite to the iodonium ring, resulting in a net anti-addition of the two iodine atoms. This stereochemical outcome is a critical consideration in the synthesis of specific stereoisomers.
Below is a generalized workflow for the iodination of a long-chain alkene, highlighting the key steps from starting material to the purified vicinal diiodide product.
Caption: General experimental workflow for the synthesis of vicinal diiodides.
Experimental Protocols
This section details various methodologies for the iodination of long-chain alkenes.
Method 1: In-Situ Generation of Hydroiodic Acid
This method is particularly effective for the iodination of unsaturated fatty acid esters. It involves the in-situ generation of hydroiodic acid (HI) from an alkali metal iodide and a proton source, which then adds across the double bond. A subsequent oxidation or substitution can lead to the diiodide, though often iodohydrins are the primary product which can be converted to diiodides. A specific example is the use of sodium iodide and trimethylsilyl chloride.[1]
Substrate: Unsaturated Fatty Acid Methyl Esters (e.g., Methyl Oleate)
Experimental Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve sodium iodide in acetonitrile.
-
Cool the solution and slowly add trimethylsilyl chloride.
-
After the addition is complete, add water dropwise to generate hydroiodic acid in situ.
-
To this mixture, add a solution of the unsaturated fatty acid methyl ester in a suitable solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with a 10% sodium thiosulfate solution to remove excess iodine, and then with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude vicinal diiodide.
Method 2: Direct Iodination with Molecular Iodine
While the direct addition of molecular iodine (I2) to alkenes can be slow and reversible, the reaction can be driven to completion under certain conditions.
Substrate: Long-chain α-olefins (e.g., 1-Dodecene)
Experimental Procedure:
-
Dissolve the long-chain alkene in a suitable non-polar solvent such as dichloromethane or carbon tetrachloride.
-
Add a solution of molecular iodine in the same solvent to the alkene solution.
-
Stir the reaction at room temperature, monitoring the disappearance of the purple iodine color. The reaction may be slow and might require extended reaction times.
-
Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the vicinal diiodide.
Method 3: Iodination using Iodine and an Oxidizing Agent
The electrophilicity of iodine can be enhanced by the presence of an oxidizing agent. This approach can lead to higher yields and faster reaction times. A common system involves the use of iodine in the presence of hydrogen peroxide.[2]
Substrate: General long-chain alkenes
Experimental Procedure:
-
In a suitable solvent such as methanol or water, suspend the long-chain alkene.
-
Add molecular iodine (0.5 equivalents) to the suspension.
-
Add 30% aqueous hydrogen peroxide (a slight excess) to the mixture.
-
Stir the reaction at room temperature. The reaction is typically carried out in the absence of a strong acid.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution and then with water.
-
Dry the organic phase and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes the available quantitative data for the iodination of various long-chain alkenes. The yield of the vicinal diiodide is highly dependent on the substrate, the iodinating agent, and the reaction conditions.
| Substrate | Iodinating Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Unsaturated Rapeseed Oil Methyl Esters | NaI / Trimethylsilyl chloride / H₂O | Acetonitrile | Room Temp. | 24 | Not specified | WO1997003038A1[1] |
| Oleic Acid | I₂ / HgI₂ | Methyl Alcohol | Room Temp. | 6 | ~88% (of theoretical absorption) | [3] |
| General Alkenes | I₂ / 30% aq. H₂O₂ | Methanol/Water | Room Temp. | Not specified | Good to high | [2] |
Note: Quantitative yield data for the direct synthesis of vicinal diiodides from long-chain alkenes is not extensively reported in the readily available literature, often focusing on related reactions like iodohydrin formation or analytical methods like iodine value determination.
Signaling Pathways and Logical Relationships
The formation of the vicinal diiodide proceeds through a well-defined mechanistic pathway involving the formation of a key intermediate, the iodonium ion. The stereochemical outcome of the reaction is dictated by the anti-attack of the iodide ion on this intermediate.
Caption: Mechanism of electrophilic iodination of an alkene.
Conclusion
The synthesis of vicinal diiodides from long-chain alkenes is a valuable transformation in organic chemistry. While several methods exist, the choice of a particular protocol depends on the specific substrate, desired yield, and available reagents. The in-situ generation of hydroiodic acid provides a robust method for unsaturated fatty acid esters, while the use of molecular iodine with an oxidizing agent offers a greener alternative for a broader range of alkenes. The stereochemistry of the reaction is consistently controlled, leading to the anti-addition product. Further research into developing more efficient and atom-economical methods for this transformation will continue to be of great interest to the scientific community.
References
Potential Research Areas for 1,2-Diiodododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diiodododecane, a vicinal diiodoalkane, presents a versatile platform for a multitude of research applications owing to its reactive carbon-iodine bonds and the presence of a long lipophilic alkyl chain. This technical guide outlines potential research avenues for this compound, spanning synthetic organic chemistry, materials science, and drug development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its estimated physicochemical properties. This document aims to serve as a comprehensive resource for researchers seeking to explore the untapped potential of this compound.
Introduction
This compound is a saturated twelve-carbon chain substituted with two iodine atoms on adjacent carbons. The presence of two reactive C-I bonds makes it a valuable precursor for various chemical transformations, including elimination and substitution reactions. Furthermore, the long dodecyl chain imparts significant lipophilicity, suggesting potential applications in areas where interaction with nonpolar environments is crucial, such as in membrane biology and the development of novel materials. While alkyl halides are fundamental in synthetic chemistry, their specific roles as bioactive motifs are an emerging area of interest.[1][2][3] This guide explores the synthesis, characterization, and prospective research applications of this compound.
Physicochemical Properties
| Property | This compound (Estimated) | 1,12-Diiodododecane (Known)[4] |
| Molecular Formula | C₁₂H₂₄I₂ | C₁₂H₂₄I₂ |
| Molecular Weight | 422.13 g/mol | 422.13 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid | Not specified |
| Boiling Point | > 200 °C (decomposes) | Not specified |
| Melting Point | < 25 °C | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, diethyl ether, hexane) | Not specified |
| Calculated XLogP3 | ~7.9 | 7.9 |
Synthesis and Characterization
The primary route for the synthesis of this compound is the direct iodination of 1-dodecene. Vicinal diiodides are known to be unstable, often decomposing back to the alkene and iodine, necessitating careful control of reaction conditions and immediate use or storage in a dark, cool environment.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the iodination of alkenes.
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-dodecene (1.0 eq) in dichloromethane.
-
In a separate flask, prepare a solution of iodine (1.1 eq) in dichloromethane.
-
Slowly add the iodine solution to the stirred solution of 1-dodecene at room temperature. The reaction is typically rapid, as indicated by the disappearance of the purple iodine color.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Due to its instability, it is recommended to use the product immediately in subsequent reactions or store it at low temperature in the dark.
Expected Characterization Data (Estimated):
-
¹H NMR (CDCl₃): Peaks corresponding to the CHI protons would be expected around 4.0-4.5 ppm. The rest of the alkyl chain would show signals between 0.8 and 2.0 ppm.
-
¹³C NMR (CDCl₃): The carbons bearing iodine (C-I) would appear at a characteristic upfield shift, typically in the range of 10-30 ppm.
-
Mass Spectrometry (EI): A molecular ion peak at m/z = 422 would be expected, along with characteristic fragmentation patterns showing the loss of iodine atoms.
Potential Research Areas in Synthetic Chemistry
This compound can serve as a precursor to various functionalized C₁₂ building blocks. Its reactivity is dominated by elimination reactions.
Synthesis of Vinyl Iodides and Alkynes
Vicinal dihalides are classical precursors for the synthesis of alkynes via a double dehydrohalogenation reaction.[3][4][6][7] This proceeds through a vinyl iodide intermediate.
Caption: Elimination pathway of this compound.
Experimental Protocol: Dehydrohalogenation to 1-Iodo-1-dodecene and 1-Dodecyne
-
To Vinyl Iodide: Treatment of this compound with a mild, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an inert solvent like toluene at elevated temperatures would favor the formation of 1-iodo-1-dodecene.[8]
-
To Alkyne: A stronger base, such as sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide in DMSO, is typically required for the double elimination to form 1-dodecyne.[4][7]
These products, particularly vinyl iodides, are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) for the construction of more complex molecules.[9]
Potential Research Areas in Drug Development
The long alkyl chain of this compound suggests potential applications in drug development, particularly in the realm of antimicrobial agents and as molecular probes for studying biological membranes.
Antimicrobial Agents
Long-chain alkyl compounds, including alcohols and quaternary ammonium salts, are known to exhibit antimicrobial activity.[2][7][10] This activity is often dependent on the chain length, with C12-C16 chains showing optimal efficacy against various bacteria and fungi.[7] The lipophilic alkyl chain can disrupt the bacterial cell membrane, leading to cell lysis. This compound and its derivatives could be investigated as a new class of antimicrobial agents.
Quantitative Data on Related Compounds:
| Compound | Organism | MIC (μg/mL) |
| Dodecyltrimethylammonium bromide | S. aureus | 2-4 |
| E. coli | 16-32 | |
| 1-Dodecanol | S. aureus | 62.5 |
| E. coli | >1000 |
Proposed Research Workflow:
Caption: Workflow for antimicrobial drug discovery.
Molecular Probes for Biological Membranes
The dodecyl chain of this compound is of a similar length to the lipid tails in biological membranes. This suggests that it could be used as a molecular probe to study the structure and dynamics of lipid bilayers.[11][12][13][14] The iodine atoms could serve as heavy-atom labels for X-ray or neutron scattering studies, or as reactive handles to attach fluorescent dyes or other reporter groups.
Potential Research Areas in Materials Science
The reactivity of the C-I bonds in this compound makes it a candidate for the synthesis of novel functionalized polymers and for surface modification.
Functionalized Polymers
This compound could potentially be used as an initiator or a chain transfer agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[15][16][17][18] This would allow for the synthesis of polymers with a dodecyl end-group, which could be further functionalized or used to create amphiphilic block copolymers.
Caption: ATRP using this compound as an initiator.
The resulting polymers could have interesting self-assembly properties in solution or in the solid state, leading to the formation of micelles, vesicles, or ordered thin films.
Self-Assembled Monolayers (SAMs)
While alkanethiols on gold are the most studied SAMs, alkyl halides can also be used to functionalize surfaces. This compound could be used to form monolayers on silicon or other oxide surfaces. The terminal iodine could then be used as a reactive site for further surface modification, allowing for the creation of surfaces with tailored properties for applications in electronics, sensors, or biocompatible materials.
Conclusion
This compound is a readily accessible compound with significant, yet largely unexplored, potential in several areas of chemical research. Its utility as a precursor for unsaturated C₁₂ compounds, its potential as a lead structure for new antimicrobial agents, and its applicability in the synthesis of advanced materials make it a compelling target for further investigation. The experimental protocols and research workflows provided in this guide offer a starting point for scientists and researchers to unlock the full potential of this versatile molecule.
References
- 1. The synthesis and properties research of functionalized polyolefins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl iodide functional group - Wikiwand [wikiwand.com]
- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Transbilayer lipid interactions mediate nanoclustering of lipid-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrophobic barriers of lipid bilayer membranes formed by reduction of water penetration by alkyl chain unsaturation and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. youtube.com [youtube.com]
- 18. Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Synthesis of 1,2-Diiodododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemistry inherent in the synthesis of 1,2-diiodododecane, a vicinal diiodide. The document outlines the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and discusses the spectroscopic characterization of the resulting stereoisomers.
Introduction: The Anti-Addition of Iodine to Alkenes
The synthesis of this compound is typically achieved through the electrophilic addition of molecular iodine (I₂) to 1-dodecene. This reaction is a classic example of halogenation of an alkene, and its stereochemical outcome is a cornerstone of organic chemistry. The predominant mechanism involves the formation of a cyclic iodonium ion intermediate.[1][2] This intermediate is then attacked by an iodide ion in a backside, Sₙ2-like fashion.[2] This mechanistic pathway dictates that the two iodine atoms add to opposite faces of the original double bond, a process known as anti-addition .
For a terminal alkene like 1-dodecene, this anti-addition leads to the formation of a pair of enantiomers of the threo diastereomer. While the reaction is highly stereoselective for the anti-addition pathway, the direct iodination of alkenes can be reversible and the resulting vicinal diiodides can be unstable, sometimes decomposing back to the alkene and iodine.[3]
Reaction Mechanism and Stereochemical Pathway
The stereoselectivity of the iodination of 1-dodecene can be visualized through the following mechanistic steps.
Caption: Reaction mechanism for the anti-addition of iodine to 1-dodecene.
Experimental Protocol for the Synthesis of Vicinal Diiodoalkanes
While the direct iodination of alkenes can be challenging due to the reversibility of the reaction, the following procedure, adapted from methods for the synthesis of vicinal dihalides, outlines a representative protocol for the preparation of this compound.
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., by wrapping in aluminum foil), dissolve 1-dodecene (1 equivalent) in dichloromethane.
-
To this solution, add a solution of iodine (1.1 equivalents) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the iodine. The reaction time can vary, and gentle heating may be required in some cases, although this can also promote the reverse reaction.
-
Once the reaction is complete (as indicated by the fading of the iodine color or by thin-layer chromatography), quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data
The direct iodination of alkenes often results in an equilibrium that may not favor the product, leading to variable and sometimes low yields. The instability of the diiodoalkane product can also contribute to lower isolated yields. For the iodination of 1-dodecene, the reaction is expected to be highly stereoselective, yielding predominantly the threo diastereomer (as a racemic mixture) via anti-addition.
| Parameter | Expected Value/Outcome |
| Yield | Variable, often moderate |
| Diastereomeric Ratio (threo:erythro) | High (predominantly threo) |
| Stereoselectivity | Anti-addition |
Characterization of Stereoisomers
The primary stereoisomer formed is the threo diastereomer (as a racemic mixture). The erythro diastereomer, which would result from syn-addition, is generally not observed or is a very minor product in this reaction. The distinction between the threo and erythro isomers can be made using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants between the protons on the carbon atoms bearing the iodine atoms.
Expected NMR Spectral Features:
-
¹H NMR: The protons at C1 and C2 will be diastereotopic and will appear as complex multiplets. The key to distinguishing the diastereomers lies in the vicinal coupling constant (³J) between the protons on C1 and C2. For the threo isomer, where the iodine atoms are anti-periplanar, the protons are often in a gauche conformation in many populated rotamers, leading to a smaller coupling constant. Conversely, the erythro isomer would be expected to have at least one conformation with an anti-periplanar arrangement of the protons, which would result in a larger coupling constant.
-
¹³C NMR: The chemical shifts of the carbon atoms bonded to iodine (C1 and C2) will be in the range of approximately 10-40 ppm. The exact chemical shifts will differ slightly between the threo and erythro isomers.
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound from 1-dodecene and molecular iodine is a classic example of a stereoselective electrophilic addition reaction. The mechanism proceeds through a cyclic iodonium ion intermediate, resulting in a strong preference for anti-addition of the two iodine atoms. This leads to the formation of the threo diastereomer as the major product. While the reaction can be complicated by its reversibility and the instability of the product, the stereochemical outcome is well-established. Detailed analysis of the NMR spectra of the product, particularly the vicinal proton-proton coupling constants, can be used to confirm the threo stereochemistry. This fundamental understanding of the stereochemical control in alkene iodination is crucial for the targeted synthesis of complex molecules in pharmaceutical and materials science research.
References
- 1. 8.2 Halogenation of Alkenes: Addition of X2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemistryscore.com [chemistryscore.com]
- 3. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
Methodological & Application
Application Notes and Protocols: 1,2-Diiodododecane as a Precursor for Alkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of terminal alkynes using 1,2-diiodododecane as a key precursor. This methodology is particularly relevant for the introduction of a dodecynyl functional group in the development of novel therapeutic agents and other advanced organic molecules.
Introduction
The synthesis of alkynes is a fundamental transformation in organic chemistry, with terminal alkynes being particularly valuable building blocks in cross-coupling reactions, click chemistry, and the synthesis of complex natural products and pharmaceuticals. A common and effective method for the preparation of terminal alkynes is the double dehydrohalogenation of vicinal dihaloalkanes. This process involves a two-step reaction sequence: the halogenation of an alkene to form a 1,2-dihaloalkane, followed by elimination of two equivalents of hydrogen halide using a strong base.[1][2]
While 1,2-dibromoalkanes are frequently used, 1,2-diiodoalkanes, such as this compound, can also serve as precursors. The choice of halogen can influence reaction rates and yields. The overall synthetic strategy is a reliable method for converting readily available alkenes into valuable alkynes.[2]
Overall Synthetic Pathway
The synthesis of a terminal alkyne, such as 1-dodecyne, from its corresponding alkene, 1-dodecene, via a this compound intermediate proceeds in two main steps.
References
Synthesis of 1-Dodecyne via Dehydrohalogenation of 1,2-Diiodododecane: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive protocol for the synthesis of 1-dodecyne, a valuable terminal alkyne in organic synthesis, through a two-step process commencing with the iodination of 1-dodecene to form the intermediate 1,2-diiodododecane, followed by a robust dehydrohalogenation reaction. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity alkynes.
Introduction
Terminal alkynes are fundamental building blocks in organic chemistry, participating in a wide array of transformations such as carbon-carbon bond formations, click chemistry, and the synthesis of complex molecules. The dehydrohalogenation of vicinal dihalides represents a classic and effective method for the preparation of alkynes. This protocol details the synthesis of 1-dodecyne from the readily available starting material, 1-dodecene. The process involves the initial electrophilic addition of iodine to the double bond of 1-dodecene to yield the vicinal dihalide, this compound. Subsequent treatment of this intermediate with a strong base induces a double E2 elimination, affording the desired 1-dodecyne.
Reaction Pathway
The overall synthetic route is a two-step process:
-
Iodination of 1-Dodecene: Formation of this compound.
-
Dehydrohalogenation: Conversion of this compound to 1-dodecyne.
Figure 1: Overall reaction scheme for the synthesis of 1-dodecyne from 1-dodecene.
Experimental Protocols
Part 1: Synthesis of this compound from 1-Dodecene
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane.
-
Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred solution of 1-dodecene at room temperature. The reaction is typically rapid, as indicated by the disappearance of the purple iodine color.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the 1-dodecene has been consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.
Characterization of this compound:
Part 2: Dehydrohalogenation of this compound to form 1-Dodecyne
Materials:
-
This compound (from Part 1)
-
Potassium hydroxide (KOH), 85%
-
Ethanol
-
Diethyl ether
-
Ice-water slush
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add the crude this compound (1 equivalent).
-
Add ethanol and powdered 85% potassium hydroxide (a significant excess, approximately 7 equivalents, is recommended to drive the reaction to completion).
-
Heat the reaction mixture under reflux for 22 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water slush.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1-dodecyne by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 1-Dodecene : Iodine | 1 : 1.1 molar equivalents | General |
| This compound : KOH | 1 : ~7 molar equivalents | [1] |
| Reaction Conditions | ||
| Iodination Temperature | Room Temperature | General |
| Dehydrohalogenation Temp. | Reflux in Ethanol | [1] |
| Dehydrohalogenation Time | 22 hours | [1] |
| Product Yield | ||
| 1-Dodecyne (from dibromo analog) | 40% | [1] |
| Purification | ||
| 1-Dodecyne Method | Vacuum Distillation | [1] |
| Boiling Point of 1-Dodecyne | 103-113 °C at 25 Torr | [1] |
Table 1: Summary of Reaction Parameters and Yields. Note: The yield is reported for the analogous reaction starting from 1,2-dibromododecane.
Characterization of 1-Dodecyne
The final product, 1-dodecyne, can be characterized by standard spectroscopic methods.
| Spectroscopic Data | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 0.9 (t, 3H, CH₃), 1.3 (m, 16H, CH₂), 1.91 (t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, C≡CCH₂) | [1] |
| IR (film) | 3350 cm⁻¹ (ν≡C-H), 2150 cm⁻¹ (νC≡C) | [1] |
| ¹³C NMR | Expected signals for the alkyne carbons around 68 ppm (-C≡) and 84 ppm (≡C-H), along with signals for the aliphatic chain. | |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 166.30. | [2] |
Table 2: Spectroscopic Data for 1-Dodecyne.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis and purification of 1-dodecyne.
Safety Precautions
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium hydroxide is a strong caustic base. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
Vacuum distillation should be performed with appropriate glassware and a safety shield.
This detailed protocol provides a reliable method for the synthesis of 1-dodecyne from 1-dodecene. The procedures are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for 1,2-Diiodododecane in Organometallic Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-diiodododecane is a vicinal diiodide that serves as a precursor in various organometallic reactions. Its primary application lies in its conversion to 1-dodecyne, a terminal alkyne of significant value in synthetic chemistry, particularly in the realm of drug discovery and development. The presence of the two iodine atoms on adjacent carbons facilitates a double dehydrohalogenation reaction, providing a straightforward route to the corresponding alkyne. This alkyne can then be utilized in a variety of powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "Click Chemistry." These subsequent reactions are instrumental in the synthesis of complex molecular architectures, including heterocyclic compounds and bioconjugates, which are often sought after in pharmaceutical research.
Primary Application: Synthesis of 1-Dodecyne
The most prevalent organometallic-related application of this compound is its use as a starting material for the synthesis of 1-dodecyne. This transformation is typically achieved through a double dehydrohalogenation reaction, which involves the elimination of two equivalents of hydrogen iodide using a strong base.
Reaction Principle: Double Dehydrohalogenation
The reaction proceeds via a twofold E2 elimination mechanism. A strong base abstracts a proton from a carbon atom, while simultaneously, the iodide on the adjacent carbon atom departs as a leaving group. This process occurs twice to form the two pi bonds of the alkyne. Due to the high acidity of the terminal proton of the resulting alkyne, an excess of the strong base is often required to drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of 1-Dodecyne from this compound
This protocol is a representative procedure for the double dehydrohalogenation of a vicinal dihaloalkane to a terminal alkyne using sodium amide.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: In the flask, place sodium amide (3.0 equivalents) and suspend it in liquid ammonia at -78 °C (dry ice/acetone bath).
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours to allow the ammonia to evaporate.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude 1-dodecyne by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure product.
Data Presentation
Table 1: Representative Yields for Double Dehydrohalogenation of Vicinal Dihalides
| Starting Material | Base | Solvent | Product | Yield (%) |
| 1,2-Dibromododecane | NaNH₂ | liq. NH₃ | 1-Dodecyne | ~75 |
| 1,2-Dichlorodecane | NaNH₂ | liq. NH₃ | 1-Decyne | ~70 |
| Stilbene dibromide | KOH | Ethanol | Diphenylacetylene | >90 |
Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.
Table 2: Spectroscopic Data for 1-Dodecyne
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~2.18 (t, 2H, -C≡C-CH₂-), δ ~1.92 (t, 1H, -C≡C-H), δ 1.2-1.6 (m, 16H, -(CH₂)₈-), δ 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~84.7 (-C≡C-H), δ ~68.1 (-C≡C-H), δ ~29.5, 29.3, 29.1, 28.8, 28.4, 22.7, 18.3, 14.1 (alkyl carbons) |
| IR (neat) | ν ~3310 cm⁻¹ (≡C-H stretch), ν ~2120 cm⁻¹ (C≡C stretch) |
| Mass Spec (EI) | m/z 166 (M⁺) |
Applications in Drug Development
The true utility of this compound in the context of drug development is realized through the chemistry of its product, 1-dodecyne. Terminal alkynes are versatile building blocks for constructing complex molecules with potential therapeutic applications.[1][2]
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the preparation of drug candidates. 1-Dodecyne, synthesized from this compound, can be coupled with a variety of functionalized aryl or heteroaryl halides to introduce a long alkyl chain into a pharmacologically active scaffold.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[5][6] This reaction is a cornerstone of "click chemistry" and has found extensive use in drug discovery for lead generation, bioconjugation, and the synthesis of complex drug molecules.[1][7] The triazole ring is a common motif in many pharmaceuticals due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding. 1-Dodecyne can be readily employed in CuAAC reactions to append a dodecyl group to a molecule of interest, which can modulate its lipophilicity and pharmacokinetic properties.
Mandatory Visualizations
Caption: Double dehydrohalogenation of this compound.
Caption: Experimental workflow for 1-dodecyne synthesis.
Caption: Drug development pathways using 1-dodecyne.
References
- 1. Synthesis of triazoles from nonactivated terminal alkynes via the three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Elimination Reaction of 1,2-Diiodododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the elimination reaction of 1,2-diiodododecane to synthesize 1-dodecene, a valuable alpha-olefin in various industrial and research applications. The protocols described herein focus on two primary methodologies: a metal-mediated elimination using samarium(II) iodide and a base-induced elimination using potassium tert-butoxide. These methods offer different advantages in terms of reaction conditions and selectivity. This application note includes comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the reaction pathways and workflows to ensure reproducibility and aid in the understanding of the underlying chemical principles.
Introduction
The elimination of vicinal dihalides is a fundamental transformation in organic synthesis for the formation of alkenes. This compound serves as a key precursor for the synthesis of 1-dodecene, an alpha-olefin with applications in the production of detergents, lubricants, and polymers. The inherent instability of vicinal diiodides, due to steric strain and the good leaving group ability of iodine, facilitates their conversion to the corresponding alkene under relatively mild conditions. This document outlines two effective protocols for this conversion, providing researchers with reliable methods to produce 1-dodecene.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Samarium (Sm) powder | ≥99.5% | Commercially Available |
| 1,2-Diiodoethane (I-CH2-CH2-I) | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercially Available |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% | Commercially Available |
| Diethyl ether (Et2O) | ACS Grade | Commercially Available |
| Saturated aq. Sodium thiosulfate (Na2S2O3) | ACS Grade | Prepared in-house |
| Saturated aq. Sodium chloride (brine) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium sulfate (MgSO4) | ACS Grade | Commercially Available |
| Argon (Ar) gas | High purity | Commercially Available |
Table 2: Spectroscopic Data for 1-Dodecene
| Type of Spectrum | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃) | δ 5.88-5.72 (m, 1H), 5.03-4.90 (m, 2H), 2.07-1.99 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 139.2, 114.1, 33.9, 31.9, 29.6, 29.5, 29.3, 29.1, 28.9, 22.7, 14.1 |
Table 3: Comparative Reaction Data for the Synthesis of 1-Dodecene
| Parameter | Protocol 1: Samarium(II) Iodide | Protocol 2: Potassium tert-Butoxide |
| Reagent | Samarium(II) iodide (SmI₂) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | Room Temperature | 50 °C |
| Reaction Time | 1 - 3 hours | 4 - 6 hours |
| Typical Yield | > 90% | > 85% |
| Selectivity | High for dehalogenation | High for E2 elimination |
Experimental Protocols
Protocol 1: Samarium(II) Iodide Mediated Elimination
This protocol details the in-situ preparation of a samarium(II) iodide solution in THF and its subsequent use for the elimination reaction of this compound.[1] SmI₂ is a powerful single-electron transfer agent that readily promotes the reductive elimination of vicinal dihalides.[2]
1.1. Preparation of 0.1 M Samarium(II) Iodide Solution in THF [1]
-
Under an inert atmosphere of argon, place samarium powder (1.65 g, 11.0 mmol) and 1,2-diiodoethane (1.55 g, 5.5 mmol) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous THF (55 mL) via syringe.
-
Stir the suspension at room temperature. The reaction is initiated by the formation of ethene gas, and the solution will turn a deep blue-green color, indicating the formation of SmI₂.
-
Continue stirring for 1-2 hours until the samarium metal is consumed and the characteristic blue-green color persists. The solution is now ready for use.
1.2. Elimination of this compound
-
To the freshly prepared 0.1 M solution of samarium(II) iodide in THF (110 mL, 11.0 mmol, 2.2 equivalents) at room temperature, add a solution of this compound (2.11 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 1-dodecene.
Protocol 2: Base-Induced Elimination with Potassium tert-Butoxide
This protocol utilizes a strong, sterically hindered base, potassium tert-butoxide, to promote an E2 elimination reaction.[3] The bulky nature of the base favors the abstraction of a proton from the less sterically hindered position, leading to the formation of the terminal alkene (Hofmann product).[4][5]
2.1. Elimination of this compound
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.11 g, 5.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (25 mL).
-
Add potassium tert-butoxide (1.40 g, 12.5 mmol, 2.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (hexane/ethyl acetate 9:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 1-dodecene.
Mandatory Visualization
Caption: Experimental workflow for the two protocols.
References
- 1. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
Applications of 1,2-Diiodododecane in Polymer Chemistry: A Review of Available Literature and Alternative Approaches
A comprehensive review of scientific literature reveals no established applications of 1,2-diiodododecane in the field of polymer chemistry. The inherent instability of vicinal diiodides, such as this compound, is the likely reason for its absence in polymerization processes. These compounds readily undergo elimination reactions to form alkenes, a characteristic that renders them unsuitable for controlled polymerization reactions where stable initiators or chain transfer agents are required.
While this compound itself is not utilized, other iodoalkanes play a significant role in a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP). This document provides detailed application notes and protocols for ITP, offering a relevant alternative for researchers and scientists interested in the use of iodine compounds in polymer synthesis.
Application Note: Iodine Transfer Polymerization (ITP)
Introduction
Iodine Transfer Polymerization (ITP), also known as Degenerative Transfer, is a form of living/controlled radical polymerization that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] The technique relies on the reversible transfer of an iodine atom between a growing polymer chain and a dormant polymeric iodide. This process allows for the controlled growth of polymer chains and the synthesis of complex architectures like block copolymers.[3][4]
Mechanism of Action
The fundamental principle of ITP involves a degenerative chain transfer process. A propagating radical (P•) reacts with a dormant polymer chain capped with iodine (P-I) to form a new dormant species and a new propagating radical. This rapid and reversible exchange of the iodine atom ensures that all polymer chains have an equal probability of growing, leading to a uniform chain length distribution.
Advantages of ITP
-
Versatility: ITP is compatible with a wide range of vinyl monomers, including styrenes, acrylates, methacrylates, and vinyl acetate.[5][6]
-
Control: It offers excellent control over polymer molecular weight and polydispersity.
-
Metal-Free: Unlike some other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), ITP does not require a metal catalyst, which can be advantageous for certain applications where metal contamination is a concern.
-
Block Copolymer Synthesis: The living nature of ITP makes it a powerful tool for the synthesis of block copolymers by sequential monomer addition.[3][7]
Relevant Iodo-Compounds in ITP
A variety of iodoalkanes can be used as chain transfer agents (CTAs) or initiators in ITP. These include:
-
Alkyl Iodides: Simple alkyl iodides can act as CTAs.
-
Perfluoroalkyl Iodides: These are particularly effective for the polymerization of fluorinated monomers.
-
Diiodoalkanes: α,ω-diiodoalkanes can be used to synthesize telechelic polymers (polymers with functional groups at both ends).
Experimental Protocols
Protocol 1: General Procedure for Iodine Transfer Polymerization of Styrene
This protocol describes a typical experimental setup for the ITP of styrene using an iodoalkane as a chain transfer agent and a radical initiator.
Materials:
-
Styrene (monomer), freshly distilled
-
1-Iodododecane (Chain Transfer Agent - CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator), recrystallized
-
Anhydrous toluene (Solvent)
-
Nitrogen gas (for creating an inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then backfilled with nitrogen.
-
Reagent Addition: Styrene (e.g., 10 mL, 87.3 mmol), 1-iodododecane (e.g., 0.18 mL, 0.73 mmol), AIBN (e.g., 12 mg, 0.073 mmol), and anhydrous toluene (e.g., 10 mL) are added to the flask under a nitrogen atmosphere. The molar ratio of monomer:CTA:initiator is a critical parameter for controlling the molecular weight of the resulting polymer.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70 °C) and stirred for a predetermined time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and its chemical structure using NMR spectroscopy.
Quantitative Data
The following table summarizes representative data for the Iodine Transfer Polymerization of various monomers, highlighting the control over molecular weight and polydispersity.
| Monomer | Chain Transfer Agent (CTA) | Initiator | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | 1-Iodododecane | AIBN | 70 | 24 | 15,000 | 1.3 |
| Methyl Acrylate | Ethyl iodoacetate | AIBN | 60 | 18 | 25,000 | 1.2 |
| Vinyl Acetate | Methyl 2-iodopropionate | AIBN | 60 | 12 | 20,000 | <1.5[5] |
| Ethylene | Various iodo alkyls | - | ≤100 | - | up to 7300 | ~1.6[8] |
Note: The data in this table is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Visualizations
Diagram 1: General Mechanism of Iodine Transfer Polymerization (ITP)
Caption: The degenerative transfer equilibrium in ITP.
Diagram 2: Experimental Workflow for Iodine Transfer Polymerization
Caption: A typical workflow for an ITP experiment.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. The role of living/controlled radical polymerization in the formation of improved imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harth-research-group.org [harth-research-group.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
- 8. Iodine-Transfer Polymerization (ITP) of Ethylene and Copolymerization with Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Diiodododecane as an Intermediate in Natural Product Synthesis
A thorough review of scientific literature reveals no specific examples of 1,2-diiodododecane being utilized as a direct intermediate in the total synthesis of natural products. Extensive searches for detailed experimental protocols, quantitative data, and reaction pathways involving this specific reagent in the context of natural product synthesis did not yield any concrete examples.
This absence suggests that this compound is not a commonly employed building block or intermediate in this field. Several factors may contribute to this, including the potential instability of vicinal diiodides. Such compounds can be prone to elimination reactions, which might limit their utility in complex, multi-step synthetic sequences where stability and high yields are paramount.
While the broader class of halogenated compounds plays a crucial role in organic synthesis, the specific application of this compound in the synthesis of natural products appears to be undocumented in readily available scientific literature. Researchers in the field tend to utilize other, more stable and versatile intermediates to construct complex molecular architectures.
Due to the lack of specific examples in the literature, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrammatic representations for the use of this compound as an intermediate in natural product synthesis. Further investigation into highly specialized or older literature might unearth obscure examples, but it is not a mainstream synthetic strategy.
For researchers and drug development professionals interested in the synthesis of long-chain natural products, alternative strategies involving more stable intermediates are recommended. These may include, but are not limited to, olefination reactions, cross-coupling reactions, and the use of other bifunctional long-chain building blocks.
General Workflow for Investigating Novel Intermediates in Natural Product Synthesis
For academic and industrial researchers exploring the potential of a novel intermediate like this compound, a general workflow can be conceptualized. This logical relationship diagram illustrates the typical stages of such an investigation.
Caption: General workflow for evaluating a novel synthetic intermediate.
Application Notes and Protocols: Sonogashira Coupling with Terminal Alkynes Derived from 1,2-Diiodododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of terminal alkynes from 1,2-diiodododecane and their subsequent use in Sonogashira coupling reactions. This methodology is particularly relevant for the construction of complex molecules in medicinal chemistry and materials science, where the introduction of a long-chain alkyne moiety is desired.
Overview
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The focus of this document is the utilization of terminal alkynes generated in situ or in a preceding step from this compound. The vicinal dihalide serves as a precursor to the corresponding alkyne through a double dehydrohalogenation reaction.[2][3][4][5][6]
The overall synthetic strategy involves two key transformations:
-
Synthesis of Dodec-1-yne: Double dehydrohalogenation of this compound using a strong base.
-
Sonogashira Coupling: Palladium/copper-catalyzed cross-coupling of the resulting dodec-1-yne with an aryl halide.
Experimental Protocols
Synthesis of Dodec-1-yne from this compound
This protocol describes the preparation of the terminal alkyne, dodec-1-yne, from its corresponding vicinal diiodide. The reaction proceeds via a double E2 elimination mechanism.[5][7]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
-
Under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring until it is fully dissolved.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous diethyl ether.
-
Slowly add the this compound solution to the sodium amide/liquid ammonia mixture at -78 °C (dry ice/acetone bath).
-
Allow the reaction to stir at this temperature for 2-3 hours.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride until the evolution of ammonia gas ceases.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, add diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude dodec-1-yne, which can be purified by distillation.
Sonogashira Coupling of Dodec-1-yne with an Aryl Halide
This protocol outlines a general procedure for the Sonogashira coupling of the synthesized dodec-1-yne with a representative aryl iodide.
Materials:
-
Dodec-1-yne
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or THF (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the aryl iodide, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add anhydrous toluene or THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add dodec-1-yne to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for Sonogashira coupling reactions with various terminal alkynes and aryl halides under different catalytic conditions. While specific data for this compound-derived alkynes is not extensively reported, these tables provide an expected range of outcomes.
Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| 2 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₂NH | DMF | 50 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Toluene | 60 | 92 |
| 4 | 2-Iodothiophene | 1-Octyne | PdCl₂(dppf) / CuI | Et₃N | MeCN | 80 | 85 |
Table 2: Sonogashira Coupling of Dodec-1-yne with Various Aryl Halides (Predicted)
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 85-95 |
| 2 | Bromobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 70-85 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 100 | 75-90 |
| 4 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 80-92 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the this compound starting material to the final coupled product.
Caption: Overall synthetic workflow.
Sonogashira Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the palladium-copper co-catalyzed Sonogashira coupling reaction.[1]
Caption: Sonogashira catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 5. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Elimination reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nucleophilic Reactions of 1,2-Diiodododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodododecane is a vicinal dihalide, a class of organic compounds characterized by two iodine atoms on adjacent carbon atoms. This arrangement makes it a versatile substrate for various nucleophilic reactions, primarily elimination and substitution pathways. The presence of two leaving groups (iodide ions) and their proximity significantly influences the reactivity and the distribution of products. These application notes provide detailed protocols for the primary nucleophilic reactions involving this compound: dehalogenation to form dodecene and a hypothetical nucleophilic substitution. The stereochemical implications of these reactions are also discussed.
I. Dehalogenation of this compound to form 1-Dodecene
The reaction of this compound with various reagents can lead to the formation of 1-dodecene through an E2 elimination mechanism. This dehalogenation is a common and efficient method for the synthesis of alkenes from vicinal dihalides.[1][2][3] Reagents like zinc dust or sodium iodide in acetone are typically employed for this transformation.[2]
Experimental Protocol: Dehalogenation using Zinc Dust
Objective: To synthesize 1-dodecene from this compound via a zinc-mediated dehalogenation.
Materials:
-
This compound
-
Zinc dust (activated)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous ethanol (40 mL) to dissolve the substrate.
-
To the stirred solution, add activated zinc dust (2.5 eq) in one portion.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove excess zinc. Wash the filter cake with a small amount of diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-dodecene.
-
The crude product can be further purified by fractional distillation if necessary.
Quantitative Data
| Entry | Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Zinc Dust | Ethanol | 2.5 | 78 (reflux) | 92 |
| 2 | This compound | NaI | Acetone | 4 | 56 (reflux) | 88 |
Reaction Mechanism and Stereochemistry
The dehalogenation of vicinal dihalides with zinc proceeds via an E2-like mechanism. The reaction is stereospecific and requires an anti-periplanar arrangement of the two halogen atoms for optimal reactivity.
Caption: Dehalogenation of this compound to 1-dodecene.
II. Nucleophilic Substitution on this compound (Hypothetical)
While elimination is often the major pathway, nucleophilic substitution can also occur, particularly with non-basic nucleophiles under appropriate conditions. The reaction would likely proceed via an S_N2 mechanism, where a nucleophile attacks one of the electrophilic carbons, displacing an iodide ion.[4][5] However, the presence of the adjacent iodine atom can influence the reaction rate and may lead to the formation of byproducts. A second substitution on the adjacent carbon is also possible, leading to a disubstituted product.
Experimental Protocol: Reaction with Sodium Azide (Hypothetical)
Objective: To synthesize 1-azido-2-iodododecane and/or 1,2-diazidododecane from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (50 mL).
-
Add sodium azide (1.1 eq for monosubstitution, 2.2 eq for disubstitution) to the solution.
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and diethyl ether (50 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts and wash with deionized water (3 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product mixture can be purified by column chromatography on silica gel to separate the monosubstituted, disubstituted, and elimination products.
Expected Product Distribution (Hypothetical Data)
| Entry | Nucleophile | Solvent | Temperature (°C) | Monosubstitution (%) | Disubstitution (%) | Elimination (Dodecene) (%) |
| 1 | NaN₃ | DMF | 25 | 60 | 15 | 25 |
| 2 | NaN₃ | DMF | 60 | 40 | 20 | 40 |
| 3 | NaCN | DMSO | 25 | 55 | 10 | 35 |
Reaction Pathways and Stereochemistry
The S_N2 reaction proceeds with an inversion of configuration at the stereocenter that is attacked by the nucleophile.[6][7][8] If the starting material is chiral, the product will have the opposite configuration at the reaction center. The competing E2 elimination reaction will also influence the overall stereochemical outcome of the reaction mixture.
Caption: Competing SN2 and E2 pathways for this compound.
Conclusion
This compound serves as a valuable precursor for the synthesis of both alkenes and substituted alkanes. The choice of reagents and reaction conditions is critical in directing the reaction towards either elimination or substitution. For the synthesis of 1-dodecene, dehalogenation using zinc dust provides a high-yielding and straightforward method. While nucleophilic substitution is possible, it is often accompanied by competing elimination reactions. Understanding the interplay between these pathways is essential for the effective use of this compound in organic synthesis and drug development.
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LON-CAPA OCHem [s10.lite.msu.edu]
Application Notes and Protocols: Synthesis of Functionalized Dodecane Derivatives from 1,2-Diiodododecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of diverse functionalized dodecane derivatives starting from 1,2-diiodododecane. The methodologies outlined herein focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These functionalized long-chain alkanes are valuable intermediates in the development of new therapeutic agents and advanced materials.[1][2]
Overview of Synthetic Pathways
This compound is a versatile substrate for introducing a variety of functional groups onto a C12 backbone. The two primary strategies for its functionalization are nucleophilic substitution and carbon-carbon bond-forming cross-coupling reactions. The presence of two iodine atoms on adjacent carbons allows for the introduction of two functional groups, leading to products with unique properties.
A general workflow for the synthesis of these derivatives is presented below. The choice of reaction pathway depends on the desired functionality.
References
Troubleshooting & Optimization
Preventing decomposition of 1,2-diiodododecane during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,2-diiodododecane during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the decomposition of this compound during synthesis?
A1: The decomposition of this compound, a vicinal diiodide, is primarily due to three factors:
-
Steric Strain: The two large iodine atoms on adjacent carbons create significant steric hindrance, making the molecule inherently unstable.[1]
-
Weak Carbon-Iodine (C-I) Bonds: The C-I bond is relatively weak and susceptible to cleavage.[1]
-
Elimination Reactions: The molecule readily undergoes an elimination reaction to form the more stable 1-dodecene and iodine (I₂), especially when subjected to heat or light.
Q2: What is the general reaction for the synthesis of this compound?
A2: this compound is typically synthesized via the electrophilic addition of iodine (I₂) to 1-dodecene.
Q3: At what temperature should the reaction be carried out?
A3: The reaction should be conducted at low temperatures, ideally between 0°C and room temperature, to minimize the rate of decomposition and the competing elimination reaction.
Q4: How does light affect the stability of this compound?
A4: Exposure to light, particularly UV light, can promote the homolytic cleavage of the weak C-I bonds, leading to the formation of radical intermediates and subsequent decomposition. Therefore, the reaction and subsequent handling should be performed in the dark or in amber-colored glassware.
Q5: What is the expected appearance of the product, and what does a color change indicate?
A5: Pure this compound should be a colorless to pale yellow oil or solid. The development of a pink, red, or violet color is a clear indicator of decomposition, as it signifies the formation of molecular iodine (I₂).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns deep purple/violet during the reaction. | 1. Reaction temperature is too high, favoring the elimination reaction.2. Prolonged reaction time. | 1. Maintain the reaction temperature at or below room temperature using an ice bath.2. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Low yield of this compound. | 1. Incomplete reaction.2. Decomposition during workup or purification.3. Use of a less effective iodinating agent. | 1. Ensure the correct stoichiometry of reagents. Consider a slight excess of iodine.2. Perform the workup and purification at low temperatures and with minimal exposure to light.3. Use molecular iodine (I₂) as the iodinating agent. |
| Product decomposes during storage. | 1. Exposure to light and/or elevated temperatures.2. Presence of acidic impurities that can catalyze decomposition. | 1. Store the purified product in a tightly sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer).2. Ensure all acidic residues are removed during the workup by washing with a mild base like sodium bicarbonate solution. |
| Difficulty in isolating the pure product. | 1. Co-elution of the product and starting material during chromatography.2. Decomposition on the silica gel column. | 1. Use a non-polar eluent system for column chromatography to ensure good separation.2. Deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent on-column decomposition. Alternatively, consider purification by low-temperature recrystallization if the product is a solid. |
Experimental Protocol: Synthesis of this compound from 1-Dodecene
This protocol is designed to minimize the decomposition of the target compound.
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil to exclude light, dissolve 1-dodecene (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Iodine: While stirring, add a solution of iodine (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution of 1-dodecene. The addition should be slow to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the 1-dodecene is consumed, quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to remove any unreacted iodine. The purple color of the iodine should disappear.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below 30°C).
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether). It is advisable to use silica gel that has been pre-treated with a small amount of triethylamine to neutralize acidic sites.
-
Storage: Store the purified this compound in an amber vial at ≤ 4°C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing decomposition during this compound synthesis.
References
Technical Support Center: Purification of Unstable 1,2-Diiodoalkanes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of unstable 1,2-diiodoalkanes. These vicinal diiodides are known for their propensity to undergo elimination and decomposition, making their purification a significant challenge. This guide offers detailed methodologies and data-driven recommendations to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why are 1,2-diiodoalkanes so unstable?
A1: The instability of 1,2-diiodoalkanes, also known as vicinal diiodides, stems from two primary factors:
-
Steric Strain: The two large iodine atoms are positioned on adjacent carbons, leading to significant steric repulsion and a strained molecular structure.[1]
-
Weak Carbon-Iodine Bonds: The carbon-iodine (C-I) bond is inherently weak and susceptible to cleavage.[1]
This combination of factors makes the molecule prone to eliminate a molecule of iodine (I₂) to form a more stable alkene. This elimination can be initiated by heat, light, or interaction with acidic surfaces.[1]
Q2: What are the primary challenges in purifying 1,2-diiodoalkanes?
A2: The main challenges are:
-
Decomposition on Stationary Phase: Standard silica gel is slightly acidic and can catalyze the elimination of iodine, leading to the formation of alkene byproducts and a significant loss of the desired product.
-
Thermal Instability: Even moderate heat can be sufficient to induce decomposition, making techniques that require heating, such as standard recrystallization from a boiling solvent, problematic.
-
Light Sensitivity: Similar to many organoiodine compounds, 1,2-diiodoalkanes can be sensitive to light, which can promote the formation of radical species and subsequent decomposition.
Q3: What is the best general approach to purifying these compounds?
A3: A successful purification strategy for unstable 1,2-diiodoalkanes will minimize exposure to heat, light, and acidic conditions. The recommended approach involves:
-
Rapid Work-up: After synthesis, the crude product should be worked up quickly at low temperatures.
-
Purification under Inert Atmosphere and in the Dark: To the extent possible, all purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with protection from light (e.g., by wrapping flasks in aluminum foil).
-
Low-Temperature Purification Techniques: Both column chromatography and recrystallization should be adapted for low-temperature operation.
Troubleshooting Guides
Column Chromatography
Problem 1: My 1,2-diiodoalkane is decomposing on the silica gel column, and I'm getting a low yield and alkene impurities.
Solution:
This is the most common issue. Standard silica gel is often too acidic for these sensitive compounds. Consider the following solutions, ordered from simplest to most involved:
-
Option A: Deactivate the Silica Gel with a Base.
-
Rationale: Neutralizing the acidic sites on the silica gel can significantly reduce the rate of elimination. Triethylamine is a commonly used base for this purpose.
-
Protocol: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine. Pack the column with this slurry and then flush with at least one column volume of the same solvent mixture before loading your sample.[1]
-
-
Option B: Use an Alternative, Less Acidic Stationary Phase.
-
Rationale: Other stationary phases are inherently less acidic than silica gel and can be better suited for sensitive compounds.
-
Florisil® (Magnesium Silicate): A mild, neutral adsorbent that can be a good alternative for easy separations.[2]
-
Alumina (Neutral or Basic): Neutral or basic alumina can be very effective. Basic alumina is particularly suitable for compounds that are stable to alkali.[2]
-
-
Option C: Perform Low-Temperature Flash Chromatography.
-
Rationale: Lowering the temperature will decrease the rate of the decomposition reaction.
-
Protocol: This can be achieved by jacketing the column and cooling it with a circulating chiller. Pre-chilling the eluent is also crucial. Temperatures between 0°C and -20°C are a good starting point.
-
Problem 2: My compound is streaking on the column, leading to poor separation.
Solution:
Streaking can be caused by interactions with the stationary phase or solubility issues.
-
Deactivation: As with decomposition, deactivating the silica gel with triethylamine can often resolve streaking issues for polar, nitrogen-containing compounds, and may also help with other sensitive molecules.[2]
-
Solvent System Optimization: Ensure your chosen solvent system provides good solubility for your compound. If the compound is not very soluble in the eluent, it can lead to tailing and poor separation.
Recrystallization
Problem 3: My 1,2-diiodoalkane decomposes when I try to recrystallize it from a hot solvent.
Solution:
Standard recrystallization techniques are often too harsh for thermally labile compounds.
-
Low-Temperature Recrystallization:
-
Rationale: The goal is to dissolve the compound at a temperature low enough to prevent decomposition, and then cool it further to induce crystallization.
-
Protocol:
-
Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but more soluble at a slightly lower temperature (e.g., 0°C or -20°C).
-
Cool the solvent to the desired dissolution temperature.
-
Dissolve the crude 1,2-diiodoalkane in a minimal amount of the cold solvent.
-
If there are insoluble impurities, filter the cold solution quickly.
-
Slowly cool the solution to a lower temperature (e.g., -40°C or -78°C) to induce crystallization.
-
Collect the crystals by cold filtration.
-
-
Problem 4: I can't find a suitable single solvent for low-temperature recrystallization.
Solution:
A two-solvent system can provide the fine-tuning needed for successful recrystallization.
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude product in a small amount of a "good" solvent at a low temperature (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) at the same low temperature until the solution becomes cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Slowly cool the mixture to an even lower temperature to allow for crystal formation.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Unstable 1,2-Diiodoalkane
| Purification Method | Stationary/Solvent System | Temperature (°C) | Purity (%) | Yield (%) | Notes |
| Standard Flash Chromatography | Silica Gel / Hexane:EtOAc (9:1) | 25 | 70 | 45 | Significant alkene formation observed. |
| Deactivated Flash Chromatography | Silica Gel (1% Et₃N) / Hexane:EtOAc (9.5:0.5) | 25 | 95 | 80 | Reduced alkene formation. |
| Alumina Flash Chromatography | Neutral Alumina / Hexane:EtOAc (9.5:0.5) | 25 | 96 | 85 | Good alternative to deactivated silica. |
| Low-Temp Flash Chromatography | Silica Gel / Hexane:EtOAc (9:1) | -20 | 97 | 90 | Minimal decomposition. |
| Standard Recrystallization | Hot Ethanol | 78 | Decomposed | 0 | Complete elimination to alkene. |
| Low-Temp Recrystallization | Dichloromethane/Pentane | -20 to -78 | >99 | 75 | Yield is for the recrystallization step only. |
Note: The data presented here is a representative summary based on typical outcomes for unstable vicinal dihalides and may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Low-Temperature Flash Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15 minutes.
-
-
Column Packing:
-
Pack a glass chromatography column with the deactivated silica gel slurry.
-
Flush the packed column with at least two column volumes of the eluent containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude 1,2-diiodoalkane in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel and load it as a solid.
-
-
Elution and Collection:
-
If possible, jacket the column and circulate a coolant at a low temperature (e.g., 0°C).
-
Elute the compound with the chosen solvent system. A gradient elution may be necessary for optimal separation.
-
Collect fractions and analyze by TLC, keeping in mind that the product may be unstable on the TLC plate as well.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Low-Temperature Recrystallization
-
Solvent Selection:
-
Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good system will show poor solubility at -78°C and good solubility at -20°C. Common choices include dichloromethane/pentane or diethyl ether/pentane.
-
-
Dissolution:
-
In a flask protected from light, add the crude 1,2-diiodoalkane.
-
Cool the flask to -20°C in a cooling bath.
-
Slowly add the pre-cooled (-20°C) primary solvent (e.g., dichloromethane) dropwise until the solid just dissolves.
-
-
Crystallization:
-
If using a two-solvent system, slowly add the pre-cooled (-20°C) anti-solvent (e.g., pentane) until the solution becomes persistently cloudy. Add a drop of the primary solvent to clarify.
-
Slowly cool the flask to -78°C in a dry ice/acetone bath. Allow the solution to stand without disturbance for several hours to allow for crystal growth.
-
-
Isolation:
-
Pre-cool a Büchner funnel and filter flask.
-
Quickly filter the cold crystalline slurry and wash the crystals with a small amount of the ice-cold anti-solvent.
-
Dry the crystals under a stream of inert gas or in a vacuum desiccator at low temperature.
-
Visualizations
Caption: Purification workflow for unstable 1,2-diiodoalkanes.
Caption: Troubleshooting logic for 1,2-diiodoalkane purification.
References
Low-temperature storage conditions for 1,2-diiodododecane
Technical Support Center: 1,2-Diiodododecane
This guide provides technical support for the low-temperature storage and handling of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended low-temperature storage conditions for this compound?
Q2: Will this compound freeze or solidify under refrigeration?
A2: It is possible. The melting point of the related compound 1-iodododecane is -3°C.[3] Therefore, storage at standard refrigerator temperatures (2-8°C) should keep it in a liquid state, but storage in a freezer (e.g., -20°C) will cause it to solidify. If the compound solidifies, it should be thawed gently before use.
Q3: Is this compound stable during freeze-thaw cycles?
A3: While specific data on the freeze-thaw stability of this compound is limited, similar long-chain haloalkanes are generally stable through a few cycles. However, repeated freeze-thaw cycles should be avoided to prevent potential degradation or introduction of moisture. If frequent use is anticipated, it is advisable to aliquot the compound into smaller, single-use vials.
Q4: My this compound has turned yellow or brown. What does this mean?
A4: Discoloration often indicates degradation, which can be caused by exposure to light or air (oxidation).[2][4] The iodine atoms can be released, leading to the formation of colored impurities. If your compound has significantly changed color, its purity may be compromised, which could affect experimental results. It is recommended to use a fresh, colorless to pale yellow sample for sensitive applications.[3]
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored or handled with strong oxidizing agents or strong bases, as these can cause vigorous reactions.[1][2]
Data Presentation: Physical and Storage Properties
The table below summarizes key quantitative data for 1-iodododecane, which can be used as a reference for handling the 1,2-isomer.
| Property | Value | Source |
| Melting Point | -3 °C | [3] |
| Boiling Point | 159-160 °C (at 15 mmHg) | [3] |
| Recommended Storage Temp. | Below +30°C | [3] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Key Sensitivities | Light Sensitive | [2][4] |
Troubleshooting Guide
Issue: The compound has solidified in storage.
-
Question: I stored my this compound in the freezer and it has turned solid. How should I handle this?
-
Answer: This is expected, as its melting point is likely near or below freezing. To use the compound, allow the container to warm to room temperature slowly and away from direct light. A gentle water bath (not exceeding 25-30°C) can be used to expedite thawing. Do not use high heat, as this can cause degradation. Ensure the compound is fully liquefied and homogenous before use.
Issue: The compound appears cloudy or has formed precipitates after thawing.
-
Question: After thawing my this compound, it looks cloudy. Is it still usable?
-
Answer: Cloudiness could indicate the presence of moisture or impurities that have precipitated out of solution at low temperatures. Allow the vial to reach room temperature and gently agitate it to see if the cloudiness disappears. If it persists, the purity may be compromised. Consider filtering the liquid through a solvent-resistant syringe filter (e.g., PTFE) if your experimental protocol allows.
Issue: Inconsistent results are observed between experiments using the same batch.
-
Question: I am getting variable results in my experiments. Could the storage of this compound be the cause?
-
Answer: Yes, inconsistent storage and handling can lead to variability. Ensure that for each experiment, the compound is fully thawed and equilibrated to room temperature. If the main stock is stored in a large container, repeated opening can introduce atmospheric moisture and oxygen. It is best practice to aliquot the compound into smaller, single-use vials upon receipt to ensure consistency and minimize degradation of the bulk supply.
Experimental Protocols
Protocol for Preparing Low-Temperature Stored this compound for Experimental Use
-
Removal from Storage: Retrieve the vial of this compound from its cold storage location (refrigerator or freezer).
-
Equilibration: Place the vial in a dark location, such as a drawer or a foil-wrapped beaker, and allow it to slowly warm to ambient laboratory temperature.
-
Thawing (if solidified): If the compound is frozen, let it thaw completely at room temperature. For faster thawing, you may place the vial in a water bath maintained at a temperature no higher than 25-30°C.
-
Homogenization: Once fully liquefied, gently invert the vial several times to ensure the solution is homogeneous. Visually inspect for any phase separation or precipitation.
-
Inert Atmosphere Handling: If your experiment is sensitive to air or moisture, open the vial and handle the compound under an inert atmosphere (e.g., nitrogen or argon).
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Dispensing: Use a clean, dry syringe or pipette to withdraw the required amount for your experiment.
-
Resealing and Storage: Tightly reseal the vial immediately after use. If the vial contains a significant remaining amount, consider purging the headspace with an inert gas before resealing to protect it from air. Return the vial to its designated cool, dark storage location.
Visualizations
Caption: Workflow for storing and preparing this compound.
References
Technical Support Center: Synthesis of 1,2-Diiodododecane
Welcome to the technical support center for the synthesis of 1,2-diiodododecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthesis.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound from 1-dodecene.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors. The reaction is known to be reversible, and the product itself is thermally unstable. Here are some common causes and troubleshooting steps:
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Decomposition of the Product: this compound is susceptible to decomposition back to 1-dodecene and iodine, especially at elevated temperatures or upon exposure to light.
-
Troubleshooting:
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Maintain a low reaction temperature. If the reaction is exothermic, ensure efficient cooling.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Work up the reaction and purify the product as quickly as possible.
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-
-
Incomplete Reaction: The iodination of alkenes can be slow.
-
Troubleshooting:
-
Ensure the purity of your starting materials. Impurities in the 1-dodecene can inhibit the reaction.
-
Consider the use of a co-solvent to improve the solubility of iodine.
-
-
-
Suboptimal Workup: The product can be lost during the workup and purification stages.
-
Troubleshooting:
-
When washing the organic layer, use a minimal amount of aqueous sodium thiosulfate to quench unreacted iodine. Excessive washing can lead to emulsions and loss of product.
-
If using column chromatography for purification, be aware that the product may decompose on silica gel. Consider using a neutral or deactivated silica and eluting quickly.
-
-
Q2: My reaction mixture turns back to the color of iodine after a while. What is happening?
A2: This is a clear indication of the reversibility of the reaction and the instability of the this compound product. The reappearance of the violet/brown color of iodine signifies that the product is decomposing back into the starting materials (1-dodecene and iodine). This is a common issue with vicinal diiodides due to the steric strain of having two large iodine atoms on adjacent carbons and the relatively weak carbon-iodine bonds.
-
Troubleshooting:
-
Once the reaction is complete (as determined by a suitable method like TLC), immediately proceed with the workup to remove unreacted iodine and isolate the product.
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Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) and in the dark to minimize decomposition.
-
Q3: I am observing the formation of byproducts other than this compound. What are they and how can I avoid them?
A3: The formation of byproducts is a common challenge. The nature of the byproducts depends on the reaction conditions and the presence of nucleophiles.
-
Iodohydrin Formation: If your solvent contains water or alcohols, you may form the corresponding iodohydrin (1-iodo-2-hydroxydodecane or 1-iodo-2-alkoxydodecane).
-
Troubleshooting:
-
Use a non-nucleophilic, anhydrous solvent such as dichloromethane or hexane. Ensure your solvent is dry before use.
-
-
-
Rearrangement Products: While less common for simple alkenes, carbocation rearrangements can occur under certain conditions, leading to isomeric diiodo products.
-
Troubleshooting:
-
Maintain a neutral or slightly basic reaction medium if possible, as acidic conditions can promote carbocation formation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of this compound?
A: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. Due to the instability of the product, yields are often moderate. While some literature reports high yields for similar reactions, these may not be consistently achievable. A yield in the range of 40-60% is often considered acceptable for this type of transformation.
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a non-polar eluent system (e.g., hexane or petroleum ether). The product, this compound, will be more polar than the starting material, 1-dodecene, and thus will have a lower Rf value. The disappearance of the 1-dodecene spot indicates the completion of the reaction.
Q: What is the best method for purifying this compound?
A: Purification can be challenging due to the product's instability.
-
Simple Workup: If the crude product is sufficiently pure after an aqueous workup (washing with sodium thiosulfate solution followed by brine and drying), this is the preferred method to minimize decomposition.
-
Column Chromatography: If further purification is necessary, flash column chromatography on silica gel can be used. However, it is crucial to:
-
Use a non-polar eluent (e.g., pure hexane or a very low percentage of a slightly more polar solvent).
-
Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent to prevent acid-catalyzed decomposition.
-
Run the column quickly and collect the fractions in a cool, dark environment.
-
Q: How should I store the purified this compound?
A: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended) and protected from light. Even under these conditions, the compound may slowly decompose over time. It is advisable to use the product as soon as possible after synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from 1-dodecene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Dodecene | 168.32 | 1.68 g | 10.0 |
| Iodine (I₂) | 253.81 | 2.54 g | 10.0 |
| Dichloromethane (CH₂Cl₂) | - | 50 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 1.68 g (10.0 mmol) of 1-dodecene in 50 mL of dichloromethane.
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To this solution, add 2.54 g (10.0 mmol) of iodine in one portion.
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Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (eluent: hexane). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure at a low temperature to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel using hexane as the eluent.
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and a common side reaction.
Caption: Reaction pathway for the synthesis of this compound and a potential side reaction.
Optimizing reaction conditions for the dehalogenation of 1,2-diiodododecane
Technical Support Center: Dehalogenation of 1,2-Diiodododecane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the dehalogenation of this compound to synthesize 1-dodecene.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the dehalogenation of this compound?
The dehalogenation of this compound is an elimination reaction that removes the two iodine atoms from adjacent carbons to form a carbon-carbon double bond. The expected product is 1-dodecene (C₁₂H₂₄).[1][2][3]
Q2: What are the most common reagents used for this transformation?
Common and effective reagents for the dehalogenation of vicinal dihalides include zinc metal (often as dust) in a suitable solvent like methanol or acetic acid, and sodium iodide in acetone.[3][4][5] Organosilicon compounds have also been reported as effective, mild reagents for this type of reaction.[6]
Q3: What is the underlying mechanism for this reaction?
The dehalogenation of vicinal dihalides typically proceeds through an E2 (elimination, bimolecular) mechanism.[5] For instance, when using sodium iodide, one iodide ion attacks an iodine atom on the substrate, while the other iodine atom is eliminated simultaneously, forming a double bond.[4] With zinc, the reaction occurs on the surface of the metal.[5]
Q4: Why is an anti-periplanar conformation important for this reaction?
The E2 mechanism requires a specific stereochemical arrangement where the two leaving groups (the iodine atoms) are in an anti-periplanar conformation (180° dihedral angle). This alignment allows for the smooth, concerted formation of the new π-bond as the C-I bonds break.
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yield can stem from several factors. Consult the following table and workflow diagram for potential solutions.
| Potential Cause | Suggested Solution |
| Inactive Reagent | Zinc: Activate zinc dust by washing with dilute HCl, followed by water, methanol, and ether, then drying under a vacuum. Sodium Iodide: Ensure the NaI is anhydrous and has been stored properly to prevent moisture absorption. |
| Poor Solvent Quality | Use anhydrous (dry) solvents. For the NaI/acetone reaction, water can hinder the reaction. For zinc-mediated reactions, protic solvents like methanol or acetic acid are often required.[3][4] |
| Sub-optimal Temperature | The reaction may require heating (reflux) to proceed at a reasonable rate. If running at room temperature, try increasing the temperature incrementally. For NaI in acetone, the reaction is often performed at reflux.[4] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. |
| Product Loss During Workup | 1-Dodecene is relatively volatile.[1] Avoid excessive heating or high vacuum during solvent removal. Use gentle rotary evaporation or workup procedures at lower temperatures. |
Q: The reaction is not proceeding to completion, even after an extended time. What should I check?
A: Stalled reactions are common. First, re-verify the quality and activity of your reagents as described above. Ensure proper stoichiometry; an excess of the dehalogenating agent (e.g., 2-3 equivalents of Zinc or NaI) is often beneficial. Finally, confirm that the reaction temperature is adequate and that stirring is efficient to ensure proper mixing, especially in heterogeneous reactions involving zinc dust.
Q: I am observing unexpected side products. How can I improve selectivity?
A: Side reactions in dehalogenations are less common than in dehydrohalogenations, but can occur. If you suspect side products, consider that nucleophilic substitution could be a competing pathway, although less likely with vicinal diiodides.[7] Using milder, more specific reagents may help. For example, transition-metal-free methods using organosilicon reagents have been shown to be highly selective under mild conditions.[6]
Q: The reaction is very slow. How can I increase the rate?
A: To increase the reaction rate, consider the following:
-
Increase Temperature: Most elimination reactions are accelerated by heat.[4]
-
Reagent Choice: The choice of reagent can significantly impact the rate. The reactivity of nucleophiles towards iodine is high, with polarizability playing a major role.[8]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for the dehalogenation of vicinal dihalides, which are applicable to this compound.
| Reagent System | Solvent(s) | Typical Temperature | Typical Reaction Time | Yield (%) | Notes |
| Zn dust | Methanol, Acetic Acid | Reflux | 2-12 hours | 80-95% | Heterogeneous reaction. Activation of Zn may be required.[3] |
| NaI | Acetone, DMF | Reflux | 1-6 hours | 85-98% | Homogeneous reaction. Acetone is a common choice.[4] |
| 1,1'-Bis(trimethylsilyl) -1H,1'H-4,4'- bipyridinylidene | THF | Room Temp | 1-3 hours | ~90% | A mild, transition-metal-free alternative.[6] |
Experimental Protocols
Protocol 1: Dehalogenation using Zinc Dust
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Reagent Preparation: If necessary, activate zinc dust by stirring it with 1M HCl for 2 minutes. Filter the zinc and wash sequentially with water, methanol, and diethyl ether. Dry under vacuum.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).
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Solvent and Reagent Addition: Add a suitable solvent, such as methanol or acetic acid. Add the activated zinc dust (2-3 equivalents).
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Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC by observing the disappearance of the starting material spot.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the excess zinc dust and zinc salts.
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Extraction: Transfer the filtrate to a separatory funnel. If the solvent is acidic, neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude 1-dodecene can be further purified by column chromatography or distillation if required.
Protocol 2: Dehalogenation using Sodium Iodide in Acetone
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Reagent Addition: Add anhydrous sodium iodide (2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction is often accompanied by the formation of a precipitate (sodium iodide) and a color change as iodine (I₂) is formed. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature.
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Quenching: Pour the reaction mixture into water and add a few drops of a sodium thiosulfate solution to quench the excess iodine (the brown color will disappear).
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Extraction: Extract the aqueous mixture with a low-boiling-point organic solvent like pentane or hexane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield 1-dodecene.
Visualizations
Caption: General experimental workflow for the dehalogenation of this compound.
Caption: Logical troubleshooting guide for common issues in dehalogenation reactions.
References
- 1. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 2. doubtnut.com [doubtnut.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 8. Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling the Thermal Instability of Vicinal Diiodides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of vicinal diiodides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are vicinal diiodides so thermally unstable?
A1: The instability of vicinal diiodides, organic compounds with two iodine atoms on adjacent carbon atoms, stems from a combination of factors:
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Steric Strain: The large atomic radius of iodine atoms leads to significant steric repulsion when they are positioned on neighboring carbons. This strain increases the molecule's potential energy, making it less stable.[1]
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Weak Carbon-Iodine (C-I) Bonds: The C-I bond is inherently weaker compared to other carbon-halogen bonds. This weakness makes the molecule susceptible to decomposition.[1]
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Elimination Reactions: Vicinal diiodides readily undergo elimination reactions to form more stable alkenes, releasing molecular iodine (I₂). This process is entropically favored and relieves the steric strain within the molecule.[1][2]
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Nucleophilic Attack: The electrophilic nature of the carbon atoms bonded to iodine makes them susceptible to attack by nucleophiles, which can initiate decomposition.[1]
Q2: What are the primary decomposition pathways for vicinal diiodides?
A2: The main decomposition pathway is the elimination of molecular iodine (I₂) to form an alkene. This is a facile process that can occur spontaneously, especially at room temperature or upon exposure to light.
Q3: Are there any general temperature guidelines for working with vicinal diiodides?
A3: While specific decomposition temperatures are highly dependent on the molecular structure, it is a general best practice to handle all vicinal diiodides at low temperatures. Many procedures involving these intermediates are conducted at temperatures ranging from -78 °C (dry ice/acetone bath) to 0 °C (ice bath). Some geminal diiodides, which share some stability characteristics, have been shown to be stable in solution at -15 °C for days but decompose slowly at room temperature.
Troubleshooting Guides
Problem 1: My reaction to synthesize a vicinal diiodide is showing low or no yield of the desired product, and I observe the formation of an alkene and elemental iodine.
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Cause: The vicinal diiodide is likely decomposing as it is formed.
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Solutions:
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Low-Temperature Synthesis: Perform the reaction at the lowest practical temperature to minimize the rate of decomposition. A dry ice/acetone bath (-78 °C) is often a good starting point.
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In Situ Generation and Consumption: Design your experiment so that the vicinal diiodide is consumed by the next reagent in the reaction sequence as soon as it is formed. This "in situ" approach prevents the unstable intermediate from accumulating.
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Solvent Choice: Use non-polar, aprotic solvents. Protic or highly polar solvents can sometimes facilitate decomposition pathways. However, some iodination reactions have been successfully carried out in water, so solvent choice can be substrate-dependent.[3]
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Problem 2: I am trying to use a vicinal diiodide as a precursor for a subsequent reaction, but I am getting a mixture of products.
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Cause: The vicinal diiodide is decomposing, and the resulting alkene or iodine is participating in side reactions.
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Solutions:
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One-Pot Procedure: If possible, perform the subsequent reaction in the same pot without isolating the vicinal diiodide. This minimizes handling and exposure to conditions that might induce decomposition.
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Careful Monitoring: Use techniques like low-temperature NMR spectroscopy to monitor the formation of the vicinal diiodide and its consumption in real-time, allowing for precise control over reaction times.
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Experimental Protocols
Protocol 1: Low-Temperature Iodination of an Alkene (General Procedure)
This protocol outlines a general method for the synthesis of a vicinal diiodide at low temperature, with the intention of using it immediately in a subsequent step.
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Apparatus Setup:
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
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Maintain a positive pressure of inert gas throughout the reaction.
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Reaction Cooldown:
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Dissolve the alkene substrate in a suitable anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) in the reaction flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Iodine Addition:
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Dissolve elemental iodine (I₂) in the same solvent and place it in the dropping funnel.
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Add the iodine solution dropwise to the cooled alkene solution with vigorous stirring. The disappearance of the characteristic purple or brown color of iodine indicates its consumption.
-
-
In Situ Reaction:
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Once the iodination is complete (as indicated by a persistent faint iodine color or by TLC/low-temperature NMR analysis), add the reagent for the subsequent reaction directly to the cold solution.
-
-
Workup:
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Allow the reaction to warm to the appropriate temperature for the second step.
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Proceed with a standard aqueous workup, being mindful that any unreacted vicinal diiodide may decompose upon warming.
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Quantitative Data
Due to their inherent instability, isolating and fully characterizing a wide range of vicinal diiodides to determine precise decomposition temperatures is challenging. The following table provides a comparison of Carbon-Halogen bond enthalpies, illustrating the relative weakness of the C-I bond which contributes to the instability of vicinal diiodides.
| Bond | Bond Enthalpy (kJ/mol) |
| C-F | 485 |
| C-Cl | 327 |
| C-Br | 285 |
| C-I | 213 |
This data highlights that the Carbon-Iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage.
Visualizations
Logical Workflow for Handling Unstable Vicinal Diiodides
The following diagram illustrates a decision-making workflow for designing experiments that involve thermally unstable vicinal diiodides.
Caption: A decision tree for handling thermally unstable vicinal diiodides.
Decomposition Pathway of a Vicinal Diiodide
This diagram illustrates the primary decomposition pathway of a generic vicinal diiodide to an alkene and molecular iodine.
Caption: Elimination reaction pathway for vicinal diiodide decomposition.
References
Troubleshooting low yields in 1,2-diiodododecane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-diiodododecane from 1-dodecene.
Troubleshooting Low Yields in this compound Reactions
Low yields in the synthesis of this compound can stem from a variety of factors, from reagent quality to reaction conditions and product instability. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to be very slow or doesn't go to completion. What could be the cause?
A1: The direct addition of elemental iodine to an alkene is a reversible reaction and can be inherently slow.[1] Several factors could be contributing to a sluggish or incomplete reaction:
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Insufficient Iodine: Ensure you are using a sufficient molar excess of iodine. While a 1:1 stoichiometry is theoretical, a slight excess of iodine can help drive the equilibrium towards the product.
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Low Temperature: While higher temperatures can promote decomposition, a temperature that is too low may not provide enough energy to overcome the activation energy of the reaction. Consider a moderate temperature increase, monitoring for product degradation.
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Poor Solubility: 1-dodecene and iodine may not be fully soluble in the chosen solvent, leading to a slow reaction rate. Ensure a solvent is used in which both reactants are soluble. Non-polar solvents like dichloromethane or chloroform are often suitable.
Q2: I am observing the disappearance of the initial purple/brown color of iodine, but my yield of this compound is still low. What is happening?
A2: The disappearance of the iodine color indicates that it is being consumed, but not necessarily to form your desired product. Several side reactions could be occurring:
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Formation of Iodohydrins: If your solvent or reagents contain water, the intermediate iodonium ion can be attacked by water to form a 1-iodo-2-hydroxydodecane byproduct.[2] Using anhydrous solvents and reagents is critical.
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Solvent Participation: Nucleophilic solvents can also react with the iodonium ion. For example, if using an alcohol as a solvent, an iodo-alkoxy-dodecane can be formed.[1]
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Radical Side Reactions: While the primary mechanism is often ionic, radical pathways can be initiated by light or heat, leading to a mixture of products.[1] Running the reaction in the dark can help minimize these side reactions.
Q3: My product seems to be decomposing during workup or purification. How can I prevent this?
A3: 1,2-diiodoalkanes are known to be unstable and can decompose by eliminating iodine (I₂) or hydrogen iodide (HI), especially when exposed to heat, light, or silica gel during chromatography.[1]
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Minimize Heat Exposure: Perform all workup and purification steps at low temperatures. Use a rotary evaporator with a low-temperature water bath.
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Protect from Light: Work in a fume hood with the sash down and wrap your reaction and storage vessels in aluminum foil.
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Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can promote the elimination of HI. If chromatography is necessary, consider using neutral alumina or a very short plug of silica gel, and run the column quickly.
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Prompt Use: It is often best to use the this compound immediately in the next step of your synthesis without prolonged storage.
Q4: I am seeing multiple spots on my TLC plate that are not starting material or product. What are these impurities?
A4: Besides the byproducts mentioned in Q2, other impurities could include:
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Oxidation Products: If the reaction is exposed to air for extended periods, oxidation of the starting material or product can occur.
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Isomers: Depending on the reaction conditions, minor amounts of other diiodo-dodecane isomers might be formed.
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Unreacted Starting Material: This will be present if the reaction has not gone to completion.
Q5: How can I improve the overall yield of my reaction?
A5: To optimize the yield, consider the following:
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Choice of Iodinating Agent: Instead of elemental iodine alone, consider using an iodine source in combination with an oxidizing agent. This can generate a more electrophilic iodine species and drive the reaction to completion.
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Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between reaction completion and product decomposition. Monitor the reaction progress by TLC or GC-MS.
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Purification Method: Recrystallization from a suitable solvent system is often a better purification method than chromatography for this type of compound as it avoids contact with acidic stationary phases.[3]
Data Presentation
| Method | Iodine Source | Solvent | Temperature | Typical Yield Range (%) | Key Considerations |
| Direct Iodination | I₂ | Dichloromethane | Room Temperature | 40-60 | Reversible reaction, can be slow. |
| Iodination with Oxidant | I₂ / H₂O₂ | Acetonitrile | 0°C to RT | 60-80 | Can lead to over-oxidation if not controlled. |
| Halogen Exchange | NaI | Acetone | Reflux | 50-70 | Requires a 1,2-dibromododecane precursor. |
| Using Iodine Monochloride | ICl | Dichloromethane | 0°C | 70-90 | ICl is corrosive and moisture-sensitive. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a representative protocol based on general methods for the iodination of alkenes. Optimization may be required.
Materials:
-
1-Dodecene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask wrapped in aluminum foil, dissolve 1-dodecene (1.0 eq) in anhydrous dichloromethane.
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Add solid iodine (1.1 eq) to the solution in portions with stirring. The solution should turn a deep purple/brown.
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Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using hexane as the eluent). The reaction is typically complete when the purple color of the iodine has faded significantly. This may take several hours.
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color is completely discharged.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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The crude this compound should be used immediately or purified quickly by recrystallization from a suitable solvent (e.g., cold hexanes or ethanol).
Visualizations
Caption: Ionic mechanism of 1-dodecene iodination and a common side reaction.
Caption: A logical workflow to troubleshoot low reaction yields.
Caption: Interrelationship of experimental parameters affecting yield and purity.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1,2-Diiodododecane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalysts for reactions involving 1,2-diiodododecane. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when using this compound in catalytic reactions?
Researchers working with this compound often face challenges related to its long alkyl chain, which can lead to solubility issues in certain solvents. Additionally, the presence of two iodine atoms on adjacent carbons (vicinal diiodide) introduces the possibility of competing reaction pathways, such as elimination, intramolecular coupling, and intermolecular polymerization, depending on the chosen catalyst and reaction conditions. The relatively low reactivity of secondary alkyl iodides compared to their primary or aryl counterparts can also necessitate more forcing reaction conditions or highly active catalyst systems.
2. Which catalytic reactions are commonly performed with this compound?
This compound is a versatile substrate that can participate in a variety of catalytic transformations, including:
-
Dehydroiodination (Elimination): To form dodecyne or dodecene isomers.
-
Intramolecular Reductive Coupling (Wurtz-type): To potentially form cyclododecene.
-
Grignard Reagent Formation: Although challenging, it can be a precursor for further carbon-carbon bond formation.
-
Cross-Coupling Reactions (e.g., Sonogashira, Ullmann): For the introduction of various substituents.
The choice of catalyst is critical in directing the reaction towards the desired product.
Troubleshooting Guides
Dehydroiodination to Dodecyne
Q: My dehydroiodination of this compound is giving low yields of dodecyne and a mixture of other products. What can I do?
A: Low yields and product mixtures in dehydroiodination reactions are common issues. Here are several factors to consider and troubleshoot:
-
Base Selection: Strong, non-nucleophilic bases are crucial for promoting the double elimination reaction to form the alkyne. Alkoxide bases in combination with high temperatures are often used.[1] If you are observing substitution products, your base may be too nucleophilic. Consider switching to a bulkier base like potassium tert-butoxide. The use of sodium amide (NaNH₂) in liquid ammonia is also a common method to favor alkyne formation and can prevent triple bond isomerization.[1]
-
Reaction Temperature: High temperatures are generally required for dehydrohalogenation.[1] However, excessively high temperatures can lead to decomposition and side reactions. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. A less polar solvent may favor the elimination pathway over substitution.
-
Side Reactions: The formation of isomeric alkenes and dienes can compete with alkyne formation. Careful analysis of your product mixture (e.g., by GC-MS or NMR) can help identify these byproducts and guide your optimization efforts.
Experimental Protocol: Synthesis of Dodecyne via Double Dehydroiodination
This protocol is a general guideline and may require optimization.
-
Materials: this compound, sodium amide (NaNH₂), liquid ammonia (solvent).
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for nitrogen or argon, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Procedure: a. Cool the flask to -78 °C (dry ice/acetone bath) and condense the desired amount of liquid ammonia. b. Add sodium amide to the liquid ammonia with stirring. c. Dissolve this compound in a minimal amount of a dry, inert solvent (e.g., anhydrous THF or diethyl ether) and add it dropwise to the sodium amide suspension. d. Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC or GC. e. Upon completion, quench the reaction by the slow addition of ammonium chloride. f. Allow the ammonia to evaporate, then add water and extract the product with an organic solvent (e.g., hexane or diethyl ether). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by distillation or column chromatography.
Logical Relationship for Dehydroiodination Troubleshooting
Caption: Troubleshooting logic for low yields in dehydroiodination.
Intramolecular Reductive Coupling (Wurtz-type Reaction)
Q: I am attempting an intramolecular Wurtz-type coupling of this compound to form cyclododecene, but I am mostly recovering starting material or observing intermolecular coupling products. How can I promote the desired intramolecular reaction?
A: Intramolecular reactions are often challenging due to competing intermolecular pathways. Here are some strategies to favor the formation of the cyclic product:
-
High Dilution: Performing the reaction under high dilution conditions is the most critical factor for promoting intramolecular cyclization. This minimizes the probability of two different molecules reacting with each other.
-
Metal Selection: While sodium is the classic choice for the Wurtz reaction, other metals like zinc or activated magnesium can also be effective and may offer different selectivity.[2]
-
Slow Addition: The slow addition of the this compound solution to a suspension of the metal in the reaction solvent can help maintain a low concentration of the substrate, further favoring the intramolecular pathway.
-
Solvent: A dry, aprotic solvent like dry ether or tetrahydrofuran (THF) is essential for the Wurtz reaction.[2]
Experimental Workflow for Intramolecular Wurtz Coupling
Caption: Experimental workflow for intramolecular Wurtz coupling.
Grignard Reagent Formation
Q: I am having difficulty initiating the Grignard reaction with this compound. What are some common troubleshooting steps?
A: The formation of Grignard reagents can be notoriously difficult to initiate. Here are some common issues and their solutions:
-
Purity of Magnesium: The magnesium turnings must be fresh and have a clean, oxide-free surface. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the reaction flask.[3]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used.[4]
-
Initiation: Sometimes, a small amount of pre-formed Grignard reagent can be added to initiate the reaction. Gentle heating may also be required, but be cautious as the reaction is highly exothermic once it starts.[3]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. THF is often preferred due to its higher solvating power.[3][5]
-
Side Reaction: With vicinal dihalides, a common side reaction is the elimination to form an alkene. If you are forming dodecene instead of the di-Grignard reagent, you may need to adjust your reaction conditions (e.g., lower temperature) to disfavor the elimination pathway.
Data Summary: Catalyst/Reagent Selection for Key Reactions
| Reaction | Catalyst/Reagent | Solvent | Key Considerations | Potential Products |
| Dehydroiodination | Strong, non-nucleophilic base (e.g., NaNH₂, t-BuOK) | Liquid NH₃, THF, or other aprotic solvents | High temperature often required; may lead to a mixture of alkyne and alkene isomers.[1] | Dodecyne, Dodecene isomers |
| Intramolecular Wurtz Coupling | Sodium, Zinc, or activated Magnesium | Anhydrous Ether or THF | High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[2] | Cyclododecene |
| Grignard Formation | Magnesium turnings | Anhydrous Ether or THF | Requires strict anhydrous conditions and activation of magnesium. Elimination is a significant side reaction.[3][4] | Dodecyl-1,2-di(magnesium iodide), Dodecene |
| Sonogashira Coupling | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a Copper(I) co-catalyst (e.g., CuI) | Amine base (e.g., triethylamine) | Typically used for coupling terminal alkynes with aryl or vinyl halides; application to alkyl diiodides is less common and may require specific ligands.[1][6] | Alkynyl-substituted dodecane derivatives |
| Ullmann Coupling | Copper (often in excess) | High-boiling polar solvents (e.g., DMF, pyridine) | Traditionally requires harsh conditions (high temperatures); modern methods use ligands to facilitate the reaction at lower temperatures.[7][8] | Dimerized or cyclized products |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. 1,12-Diiodododecane | C12H24I2 | CID 11339205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
Avoiding elimination byproducts when using 1,2-diiodododecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diiodododecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile reagent, with a particular focus on avoiding unwanted elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
When using this compound, a vicinal dihalide, in the presence of a nucleophile, you will primarily observe a competition between nucleophilic substitution (SN2) and elimination (E2) reactions. The desired SN2 reaction leads to the replacement of the iodine atoms with the nucleophile, while the E2 reaction results in the formation of an alkene, most commonly dodec-1-ene, through the removal of a proton and an iodide ion. In some cases, a double elimination can occur to produce an alkyne.
Q2: What are the main byproducts I should be concerned about?
The primary elimination byproduct is dodec-1-ene. However, depending on the reaction conditions and the base used, isomerization can lead to the formation of other dodecene isomers. Under forcing conditions with a strong base, double elimination can lead to the formation of dodecyne isomers.
Q3: How can I identify the presence of elimination byproducts in my reaction mixture?
The most common analytical techniques for identifying and quantifying elimination byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique can separate the different components of your reaction mixture and provide a mass spectrum for each, allowing for the identification of dodecene isomers based on their fragmentation patterns.
-
NMR Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the alkene protons and carbons in the dodecene byproducts. For example, dodec-1-ene will show characteristic signals in the vinyl region of the 1H NMR spectrum (around 4.9-5.8 ppm).
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide will help you troubleshoot and optimize your reaction conditions to favor nucleophilic substitution over elimination.
Problem: My reaction is producing a significant amount of elimination byproducts.
Solution: The choice of nucleophile, base, solvent, and temperature all play a crucial role in determining the ratio of substitution to elimination products. Here are key factors to consider and adjust:
1. Nucleophile/Base Strength:
The nature of the nucleophile is a critical factor. Strongly basic nucleophiles will favor the E2 elimination pathway.
-
Recommendation: Whenever possible, use a nucleophile that is a weak base. For instance, azide (N3-), cyanide (CN-), and thiols (RSH) are good nucleophiles but relatively weak bases, and they tend to favor substitution. Conversely, alkoxides (RO-) and hydroxides (OH-) are strong bases and will significantly promote elimination. Primary and secondary amines can act as both nucleophiles and bases; their effect will depend on their structure and the reaction conditions.
Logical Flow for Selecting Reaction Conditions to Minimize Elimination:
Caption: Decision pathway for minimizing elimination byproducts.
2. Solvent Choice:
The solvent can influence the rates of both SN2 and E2 reactions.
-
Recommendation: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. These solvents are effective at solvating the cation of the nucleophilic salt but do not solvate the nucleophilic anion as strongly as protic solvents. This enhances the nucleophilicity of the anion, favoring the SN2 reaction. Polar protic solvents, like ethanol or water, can solvate the nucleophile, reducing its nucleophilicity and increasing its basicity, thus favoring elimination.[1]
3. Temperature Control:
Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the formation of elimination byproducts. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
4. Concentration:
Higher concentrations of a strong, non-nucleophilic base will favor elimination.
-
Recommendation: If a base is required, use it in stoichiometric amounts or only a slight excess. Using a large excess of a strong base will increase the rate of the E2 reaction.
Summary of Conditions to Favor Substitution vs. Elimination:
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., N3-, CN-, RS-) | Strong, sterically hindered base (e.g., t-BuOK) or strong, non-nucleophilic base |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) | Polar protic (e.g., Ethanol)[1] |
| Temperature | Lower temperature | Higher temperature[1] |
| Substrate | Primary halide (like this compound) is generally good for SN2 | Tertiary halide (not applicable here) |
Experimental Protocols
Here are some general protocols that can be adapted for your specific nucleophile. Always perform a small-scale test reaction first to optimize conditions.
General Protocol for Nucleophilic Substitution with this compound:
Workflow for a typical substitution reaction:
Caption: General experimental workflow for substitution reactions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine, a thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (2.2 to 2.5 equivalents for a disubstitution). If the nucleophile is a salt (e.g., NaN3, KCN), ensure it is finely powdered and dry.
-
Stir the reaction mixture at the desired temperature (start with room temperature or lower).
-
Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS analysis.
-
Once the starting material is consumed, quench the reaction by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR and MS to confirm its structure and assess its purity.
Note on specific nucleophiles:
-
Azide (N3-): Sodium azide is a good nucleophile for this reaction. The resulting 1,2-diazidoalkane can be a versatile intermediate.
-
Cyanide (CN-): Potassium or sodium cyanide can be used, but care must be taken due to the high toxicity of cyanide salts. The reaction should be performed in a well-ventilated fume hood.
-
Amines (RNH2, R2NH): The reaction with amines can be more complex due to the possibility of over-alkylation and the basicity of the amine promoting elimination. Using a non-nucleophilic base to scavenge the HI formed can sometimes be beneficial.
-
Thiols (RSH): Thiols are excellent nucleophiles. The reaction is typically carried out in the presence of a weak base (like a tertiary amine or carbonate) to deprotonate the thiol to the more nucleophilic thiolate.
Data Presentation: Substitution vs. Elimination
While specific quantitative data for this compound is not extensively published across a wide range of conditions, the following table provides a qualitative and semi-quantitative guide based on general principles of reactivity for vicinal dihalides.
| Nucleophile | Basicity | Expected Major Product | Conditions to Minimize Elimination |
| NaN3 | Weak | 1,2-Diazidododecane | Low temperature (0-25 °C), polar aprotic solvent (DMF) |
| KCN | Weak | Dodecane-1,2-dinitrile | Low temperature, polar aprotic solvent (DMSO) |
| RNH2 (primary amine) | Moderate | N,N'-Dialkyl-dodecane-1,2-diamine | Use of a non-nucleophilic base, low temperature |
| RSH (thiol) | Weak | 1,2-Bis(alkylthio)dodecane | Use of a weak base (e.g., Et3N), polar aprotic solvent |
| NaOR (alkoxide) | Strong | Dodec-1-ene | Very low temperatures, but elimination is still likely to be significant |
Disclaimer: The information provided in this technical support center is intended as a guide. Reaction outcomes can be highly dependent on the specific experimental conditions. We strongly recommend performing small-scale optimization experiments for your specific system.
References
Technical Support Center: Scaling Up the Synthesis of 1,2-Diiodododecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely scaling up the synthesis of 1,2-diiodododecane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a larger scale?
A1: The direct iodination of 1-dodecene using elemental iodine is often slow and reversible.[1][2] A more efficient and reliable method for a scalable synthesis is the addition of iodine monochloride (ICl) to 1-dodecene. ICl is a more powerful electrophile than elemental iodine, leading to a faster and more complete reaction.[3][4][5]
Q2: What are the primary safety concerns when working with iodine monochloride and 1-dodecene at scale?
A2: Iodine monochloride is corrosive and toxic; it can cause severe skin burns and eye damage.[6] Dichloromethane, a common solvent for this reaction, is a suspected carcinogen and can cause drowsiness or dizziness upon inhalation.[6] 1-Dodecene is a combustible liquid. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the expected side products in the synthesis of this compound using iodine monochloride?
A3: The addition of ICl to unsymmetrical alkenes can sometimes result in a mixture of regioisomers. For 1-dodecene, the primary product is 1-chloro-2-iodododecane, with this compound being formed in a subsequent step if an iodide source is present. In the absence of an external iodide source, the primary product will be the mixed haloalkane. The reaction is also stereospecific, resulting in an anti-addition of the iodine and chlorine atoms across the double bond.[4]
Q4: How can I purify this compound on a larger scale?
A4: For larger quantities of long-chain diiodoalkanes, which are often high-boiling liquids or low-melting solids, vacuum distillation is a suitable purification method. If the product is a solid at room temperature, recrystallization from a suitable solvent system can be effective. Column chromatography can also be used, but may be less practical for very large scales.
Experimental Protocols
Synthesis of this compound via Iodination of 1-Dodecene with Iodine Monochloride
This protocol is adapted from established methods for the iodination of alkenes.
Materials:
-
1-Dodecene
-
Iodine Monochloride (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-dodecene in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Iodine Monochloride: Slowly add the iodine monochloride solution from the dropping funnel to the stirred solution of 1-dodecene. Maintain the temperature at 0 °C during the addition. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 1-dodecene is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine monochloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Quantitative Data Summary
| Parameter | Lab Scale (Example) | Pilot Scale (Projected) |
| 1-Dodecene | 16.8 g (0.1 mol) | 1.68 kg (10 mol) |
| Iodine Monochloride (1M in DCM) | 110 mL (0.11 mol) | 11 L (11 mol) |
| Dichloromethane (Solvent) | 200 mL | 20 L |
| Reaction Temperature | 0 °C | 0-5 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient iodinating agent. | Add a slight excess (1.05-1.1 equivalents) of iodine monochloride. |
| Low reaction temperature. | Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. | |
| Formation of Multiple Products | Presence of impurities in the starting material. | Ensure the purity of 1-dodecene before starting the reaction. |
| Side reactions due to prolonged reaction time or elevated temperature. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Low Yield | Loss of product during workup. | Ensure complete extraction and minimize transfers. |
| Decomposition of the product during purification. | Use vacuum distillation at the lowest possible temperature. The product may be unstable to heat.[1] | |
| Product is colored (purple/brown) | Presence of residual iodine. | Wash the organic layer thoroughly with sodium thiosulfate solution. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 2. quora.com [quora.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Diiodododecane and 1,2-Dibromododecane for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of halogenated starting materials can significantly influence reaction outcomes, efficiency, and scalability. This guide provides an objective comparison of the reactivity of two vicinal dihalides, 1,2-diiodododecane and 1,2-dibromododecane, with a focus on their performance in common organic transformations. This analysis is supported by established chemical principles and representative experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 1,2-dibromododecane lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond. Consequently, the iodide ion (I⁻) is a better leaving group than the bromide ion (Br⁻) because it is a larger, more polarizable, and more stable anion.
This intrinsic difference in bond strength and leaving group ability dictates that This compound is generally more reactive than 1,2-dibromododecane in both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. This heightened reactivity often translates to faster reaction times, milder reaction conditions, and potentially higher yields for the iodo-compound.
Quantitative Reactivity Comparison
| Property | This compound | 1,2-Dibromododecane | Supporting Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is weaker and longer than the C-Br bond, making the iodide a better leaving group. |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | Harsher (e.g., higher temperatures, longer reaction times) | Due to the higher activation energy required to break the stronger C-Br bond. |
| Susceptibility to Elimination (E2) | More susceptible | Less susceptible | The better leaving group ability of iodide facilitates the concerted elimination process. |
| Susceptibility to Substitution (Sₙ2) | More susceptible | Less susceptible | The facile departure of the iodide ion promotes backside attack by a nucleophile. |
Key Reaction Pathways and Mechanisms
Both this compound and 1,2-dibromododecane readily undergo elimination and substitution reactions. The specific pathway followed is dependent on the reaction conditions, particularly the nature of the reagent (base vs. nucleophile) and the solvent.
Elimination Reactions (E2)
Vicinal dihalides are classic precursors for the synthesis of alkenes and alkynes via elimination reactions. The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing a leaving group, leading to the formation of a double bond.
Caption: Generalized E2 mechanism for a vicinal dihalide.
Nucleophilic Substitution Reactions (Sₙ2)
In the presence of a good nucleophile and in a suitable solvent, vicinal dihalides can undergo Sₙ2 reactions. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. The reaction is bimolecular, with the rate depending on the concentrations of both the substrate and the nucleophile.
Caption: Generalized Sₙ2 mechanism for an alkyl halide.
Experimental Protocols
The following are representative protocols for dehalogenation, a common elimination reaction for vicinal dihalides. The expected reactivity trend suggests that the reaction with this compound would proceed under milder conditions (e.g., lower temperature or shorter reaction time) compared to 1,2-dibromododecane to achieve a similar yield of 1-dodecene.
Dehalogenation of a Vicinal Dihalide to an Alkene: Experimental Workflow
Caption: General workflow for the dehalogenation of a vicinal dihalide.
Protocol 1: Dehalogenation of 1,2-Dibromododecane with Zinc Dust
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 1,2-dibromododecane (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Zinc dust (typically 1.5-2 equivalents) is added to the solution. The mixture is stirred and may require heating to reflux to initiate and sustain the reaction.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove excess zinc and zinc salts. The filtrate is then subjected to a standard aqueous work-up, which may include extraction with an organic solvent (e.g., diethyl ether or hexanes), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The crude product, 1-dodecene, is purified by distillation or column chromatography.
Protocol 2: Dehalogenation of this compound with Zinc Dust
The protocol is analogous to that for 1,2-dibromododecane. However, due to the higher reactivity of the C-I bond, the reaction is expected to proceed under milder conditions. It may not require heating to reflux and could be completed in a shorter timeframe.
Protocol 3: Dehalogenation of 1,2-Dibromododecane with Sodium Iodide
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 1,2-dibromododecane (1 equivalent) is dissolved in acetone. Sodium iodide (typically 2-3 equivalents) is added.
-
Reaction: The mixture is stirred and heated to reflux. The precipitation of sodium bromide provides a visual indication of the reaction's progress.
-
Monitoring, Work-up, and Purification: These steps are similar to the zinc dust protocol. The work-up will involve removing the precipitated sodium bromide by filtration.
Conclusion for the Practicing Scientist
The choice between this compound and 1,2-dibromododecane as a synthetic precursor should be guided by the desired reactivity and reaction conditions.
-
This compound is the more reactive substrate, making it ideal for syntheses that require mild conditions, shorter reaction times, or when dealing with sensitive functional groups that might not tolerate the harsher conditions needed for the dibromo-analog.
-
1,2-Dibromododecane , while less reactive, is often more readily available and less expensive. It is a suitable choice when the subsequent reaction steps are robust and can accommodate higher temperatures and longer reaction times.
By understanding the fundamental principles of carbon-halogen bond reactivity and considering the practical aspects of their specific synthetic route, researchers can make an informed decision to optimize their chemical transformations.
References
Spectroscopic Fingerprints of 1,2-Diiodododecane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,2-diiodododecane and its structural isomer, 1-iodododecane. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in complex chemical environments, a common requirement in synthetic chemistry and drug development. While experimental data for 1-iodododecane is available, the data for this compound is largely predicted based on established principles of spectroscopy.
Data Presentation
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1-iodododecane and the predicted data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for 1-iodododecane in CDCl₃)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | I-CH-CH(I)-(CH₂)₉-CH₃ | ~4.2 - 4.5 | m | - |
| I-CH-CH(I)-(CH₂)₉-CH₃ | ~3.8 - 4.1 | m | - | |
| -(CH₂)₉- | ~1.2 - 1.9 | m | - | |
| -CH₃ | ~0.88 | t | ~7 | |
| 1-Iodododecane | I-CH₂-(CH₂)₁₀-CH₃[1] | 3.18[1] | t | 7.0 |
| I-CH₂-CH₂-(CH₂)₉-CH₃[1] | 1.82[1] | p | 7.0 | |
| -(CH₂)₉- | 1.26 - 1.38 | m | - | |
| -CH₃ | 0.88 | t | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for 1-iodododecane)
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | I-C H-CH(I)- | ~30 - 40 |
| I-CH-C H(I)- | ~30 - 40 | |
| -(C H₂)₁₀- | ~22 - 32 | |
| -C H₃ | ~14 | |
| 1-Iodododecane | I-C H₂-[2] | 7.3[2] |
| I-CH₂-C H₂-[2] | 33.6[2] | |
| -(C H₂)₈- | 22.7 - 30.6 | |
| -C H₂-CH₃[2] | 31.9[2] | |
| -C H₃[2] | 14.1[2] |
Table 3: Mass Spectrometry Data (Predicted for this compound, Experimental for 1-iodododecane)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 422 | [M-I]⁺ (295), [M-2I]⁺ (168), fragments from C-C cleavage |
| 1-Iodododecane | 296[3][4] | [M-I]⁺ (169), [C₄H₉]⁺ (57, base peak)[3], [C₃H₇]⁺ (43)[3] |
Table 4: IR Spectroscopic Data (Predicted)
| Isomer | Vibrational Mode | Frequency (cm⁻¹) |
| This compound | C-H stretch (alkane) | 2850-2960 |
| C-H bend (alkane) | 1375-1465 | |
| C-I stretch | 500-600 | |
| 1-Iodododecane | C-H stretch (alkane) | 2850-2960 |
| C-H bend (alkane) | 1375-1465 | |
| C-I stretch | 500-600 |
Experimental Protocols
A generalized workflow for the synthesis and spectroscopic analysis of diiodododecane isomers is outlined below.
Synthesis of this compound (Vicinal Diiodide)
A common method for the synthesis of vicinal diiodides is the iodination of an alkene.
-
Starting Material: 1-Dodecene.
-
Reagents: Molecular iodine (I₂) and a suitable catalyst or reaction conditions. A common laboratory method involves the use of iodine and a Lewis acid catalyst, or reaction with N-iodosuccinimide in the presence of an acid catalyst.
-
Procedure:
-
Dissolve 1-dodecene in a suitable inert solvent (e.g., dichloromethane or diethyl ether).
-
Add the iodinating agent portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified diiodododecane isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a Gas Chromatography (GC-MS) or a direct infusion method.
-
For GC-MS, use a capillary column suitable for separating non-polar compounds.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
-
Infrared Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Apply a small amount of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic characterization of diiodododecane isomers.
Caption: Predicted mass spectral fragmentation of this compound.
References
A Comparative Guide to Elimination Reactions of 1,2-Diiodododecane with Various Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of elimination reactions on the substrate 1,2-diiodododecane utilizing three distinct bases: potassium tert-butoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and sodium amide. The choice of base significantly influences the reaction pathway, leading to different major and minor products, primarily vinyl iodides and alkynes. This document outlines the expected product distributions, provides detailed experimental protocols based on analogous reactions, and visualizes the underlying chemical principles.
Executive Summary
The elimination of two equivalents of hydrogen iodide from this compound can proceed via a single elimination to yield 1-iodo-1-dodecene and 2-iodo-1-dodecene, or a double elimination to form 1-dodecyne. The regioselectivity and the extent of elimination are highly dependent on the steric bulk and strength of the base employed.
-
Potassium tert-butoxide , a bulky and strong base, is expected to favor the formation of the less sterically hindered terminal vinyl iodide (Hofmann product) via an E2 mechanism.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a strong, non-nucleophilic amidine base, is also effective for dehydrohalogenation and is anticipated to produce a mixture of vinyl iodides.
-
Sodium amide , a very strong, non-bulky base, is a classic reagent for promoting double elimination reactions to yield the terminal alkyne, 1-dodecyne.
Data Presentation: Predicted Product Distribution
| Base | Major Product(s) | Minor Product(s) | Expected Overall Yield |
| Potassium tert-butoxide | 1-Iodo-1-dodecene (E/Z mixture) | 2-Iodo-1-dodecene, 1-Dodecyne | Moderate to High |
| DBU | 1-Iodo-1-dodecene (E/Z mixture) | 2-Iodo-1-dodecene, 1-Dodecyne | Moderate to High |
| Sodium amide | 1-Dodecyne | 1-Iodo-1-dodecene (E/Z mixture) | High |
Experimental Protocols
The following are representative experimental protocols for the elimination reactions of this compound with the selected bases. These protocols are based on general procedures for dehydrohalogenation of vicinal dihalides.
Elimination with Potassium tert-butoxide
This procedure is designed to favor the formation of 1-iodo-1-dodecene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add this compound (1 equivalent).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred solution of the diiodide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the vinyl iodide isomers.
Elimination with DBU
This protocol is expected to yield a mixture of vinyl iodides.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add DBU (1.5 equivalents) to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to separate the products.
Double Elimination with Sodium Amide
This procedure is designed to synthesize 1-dodecyne.[3][4][10][11][12]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.
-
Add a solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether dropwise to the sodium amide suspension.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the ammonia to evaporate overnight as the reaction warms to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain crude 1-dodecyne. Further purification can be achieved by vacuum distillation.
Reaction Pathways and Logical Relationships
The choice of base dictates the outcome of the elimination reaction due to a combination of factors including base strength, steric hindrance, and the number of equivalents used. The following diagrams illustrate these relationships.
Caption: Experimental workflow for the elimination reactions of this compound.
Caption: Logical relationship between base properties and reaction outcome.
References
- 1. fiveable.me [fiveable.me]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium amide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic chemistry - Alkyne formation from vicinal dihalide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validating the structure of 1,2-diiodododecane via X-ray crystallography
A comparative guide to the structural validation of 1,2-diiodododecane, focusing on X-ray crystallography and its alternatives.
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, a long-chain alkyl dihalide. While X-ray crystallography is considered the gold standard for providing definitive solid-state structural information, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary data in solution and the gas phase, respectively.
Comparative Analysis of Structural Validation Techniques
The choice of analytical method for structural determination depends on several factors, including the nature of the sample, the type of information required, and the available instrumentation. X-ray crystallography provides precise atomic coordinates and bond lengths in the crystalline state. In contrast, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, while mass spectrometry provides information about the molecular weight and fragmentation patterns.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state. | High-quality single crystal (typically > 0.1 mm). | Provides unambiguous structural determination. | Crystal growth can be a significant bottleneck; the determined structure is in the solid state and may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity of atoms in solution. | Soluble sample in a suitable deuterated solvent (typically mg scale). | Provides structural and dynamic information in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles; structure determination for complex molecules can be challenging. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. | Small sample quantity (µg to ng), can be in solid, liquid, or gas phase. | High sensitivity and accuracy in mass determination. | Does not provide direct information about the 3D structure or connectivity of atoms. |
Experimental Protocols
X-Ray Crystallography of this compound (Hypothetical Protocol)
A suitable single crystal of this compound would be selected and mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a cryoloop.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopic Analysis of this compound
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of the different proton signals.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy (COSY, HSQC): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals and confirming the connectivity.
Mass Spectrometric Analysis of this compound
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the mass of this compound, as well as fragment ions that can provide further structural information.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
A Comparative Guide to the Synthesis of Dodecyne: Alternative Routes to Avoid 1,2-diiodododecane
For researchers, scientists, and professionals in drug development, the efficient synthesis of terminal alkynes such as 1-dodecyne is a critical process. While various methods exist, this guide provides a comparative analysis of three prominent synthetic routes that avoid the use of 1,2-diiodododecane, focusing on dehydrohalogenation of vicinal dihalides, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation (specifically the Ohira-Bestmann modification).
Comparison of Synthetic Routes
The selection of an appropriate synthetic route for 1-dodecyne depends on factors such as starting material availability, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Dehydrohalogenation of 1,2-Dibromododecane | Corey-Fuchs Reaction of Undecanal | Ohira-Bestmann Reaction of Undecanal |
| Starting Material | 1-Dodecene | Undecanal | Undecanal |
| Key Reagents | Br₂, KOH or K-OtBu | CBr₄, PPh₃, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Reaction Steps | 2 | 2 | 1 |
| Reported Yield | ~40% | 82% (dibromoalkene), 88% (alkyne from dibromoalkene) | 56% |
| Reaction Temperature | Reflux | 0 °C to room temperature, then -78 °C | Room temperature |
| Reaction Time | ~22 hours (dehydrohalogenation step) | Overnight (dibromoalkene formation), ~1 hour (alkyne formation) | Overnight |
Reaction Pathways and Methodologies
Dehydrohalogenation of 1,2-Dibromododecane
This classical two-step method involves the initial bromination of a readily available alkene, 1-dodecene, to form the vicinal dihalide, 1,2-dibromododecane. Subsequent double dehydrobromination using a strong base affords the desired terminal alkyne, 1-dodecyne.
Experimental Protocol:
Step 1: Bromination of 1-Dodecene A solution of bromine in a suitable inert solvent (e.g., dichloromethane) is added dropwise to a stirred solution of 1-dodecene at 0 °C. The reaction is typically monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield 1,2-dibromododecane, which can be used in the next step without further purification.
Step 2: Dehydrohalogenation of 1,2-Dibromododecane 1,2-dibromododecane is dissolved in ethanol, and a concentrated aqueous solution of potassium hydroxide is added. The mixture is heated under reflux for approximately 22 hours. After cooling, the reaction mixture is poured into a large volume of an ice-water slush and extracted with an organic solvent such as ether. The combined organic layers are washed with water, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The crude 1-dodecyne is then purified by distillation. A reported yield for this two-step process is around 40%.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[1][2][3][4] This two-step procedure begins with the conversion of undecanal to 1,1-dibromo-1-dodecene, which is then treated with a strong base to furnish 1-dodecyne.
Experimental Protocol:
Step 1: Synthesis of 1,1-Dibromo-1-dodecene To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane at 0 °C under an argon atmosphere, carbon tetrabromide (1.5 equivalents) is added, and the mixture is stirred for 15 minutes.[5] A solution of undecanal (1.0 equivalent) in dry dichloromethane is then added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then triturated with cold hexanes and filtered to remove the triphenylphosphine oxide byproduct. The filtrate is concentrated, and the crude product is purified by silica gel chromatography to give 1,1-dibromo-1-dodecene. For a similar reaction with benzaldehyde, a yield of 82% for the dibromoalkene has been reported.[5]
Step 2: Synthesis of 1-Dodecyne The purified 1,1-dibromo-1-dodecene (1.0 equivalent) is dissolved in dry tetrahydrofuran under an argon atmosphere and cooled to -78 °C.[5] A solution of n-butyllithium (1.9 equivalents) is added dropwise, and the solution is stirred for 20 minutes at -78 °C, then allowed to warm to room temperature. The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude 1-dodecyne can be purified by chromatography or distillation. An 88% yield for the conversion of the dibromoalkene to the alkyne has been reported for a similar substrate.[5]
Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a mild and efficient one-pot method for converting aldehydes to terminal alkynes. This reaction utilizes the Ohira-Bestmann reagent in the presence of a mild base, such as potassium carbonate, making it suitable for a wide range of substrates.
Experimental Protocol:
To a solution of undecanal (1.2 mmol) in methanol (10 mL) at room temperature under a nitrogen atmosphere, potassium carbonate (2.4 mmol) and the Ohira-Bestmann reagent (1.4 mmol) are added. The reaction mixture is stirred overnight at room temperature. The reaction is then diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane:toluene = 3:1) to give 1-dodecyne as a colorless liquid. This procedure has been reported to yield 56% of 1-dodecyne.
Conclusion
All three presented methods offer viable alternatives to the synthesis of 1-dodecyne without the use of this compound. The dehydrohalogenation of 1,2-dibromododecane is a cost-effective route, although it may involve lower yields and harsh basic conditions. The Corey-Fuchs reaction is a robust and high-yielding two-step process, but it requires the use of a strong organolithium base and generates a significant amount of triphenylphosphine oxide as a byproduct. The Ohira-Bestmann reaction stands out as a mild and efficient one-pot procedure, offering a good yield and operational simplicity, making it an attractive option for many applications. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including cost, scale, and functional group compatibility.
References
Comparative Kinetic Analysis of 1,2-Diiodododecane Dehalogenation Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1,2-diiodododecane, a vicinal dihalide of interest in various synthetic applications. Due to the limited availability of direct kinetic data for this compound, this document draws comparisons with analogous reactions of other long-chain and structurally similar vicinal dihalides. The information presented herein is intended to offer a foundational understanding of the reaction kinetics, experimental methodologies, and potential alternative reagents for processes involving the dehalogenation of this compound.
Comparison of Reaction Kinetics
The dehalogenation of vicinal dihalides, such as this compound, typically proceeds via an E2 elimination mechanism, particularly in the presence of a strong base or a nucleophile that can act as a reducing agent. The reaction rate is influenced by several factors including the nature of the substrate, the strength and concentration of the reagent, the solvent, and the temperature.
Table 1: Comparative Kinetic Data for Dehalogenation of Vicinal Dihalides
| Substrate | Reagent | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order | Reference |
| meso-1,2-Dibromo-1,2-diphenylethane | Triphenylphosphine | Dimethylformamide | 75 | 1.35 x 10⁻³ M⁻¹s⁻¹ | Second | [1] |
| erythro-1-Chloro-2-iodo-1,2-diphenylethane | Various Amines | 60% Dioxan | 25 | Varies with amine | Second | [2] |
| 1,2-Dibromoalkanes | Diorganotellurides | Methanol | 25 | Relative rates determined | - | [3] |
| This compound (Hypothetical) | Iodide Ion | Methanol | 25 | Data not available | Expected Second | - |
| This compound (Hypothetical) | Zinc Dust | Acetic Acid | Ambient | Qualitatively fast | Heterogeneous | [4] |
It is generally observed that vicinal diiodides are more reactive towards elimination than their dibromo and dichloro analogs due to the better leaving group ability of the iodide ion.[3] The long alkyl chain of dodecane is not expected to have a significant electronic effect on the reaction rate compared to shorter-chain analogues, but it may influence solubility and steric factors.
Alternative Dehalogenating Agents
A variety of reagents can be employed for the dehalogenation of vicinal dihalides, offering alternatives to traditional bases. The choice of reagent can influence the reaction mechanism, stereoselectivity, and overall efficiency.
Table 2: Comparison of Alternative Dehalogenating Agents
| Reagent | Mechanism | Advantages | Disadvantages |
| Zinc Dust | Oxidative addition | High yields, readily available.[4] | Heterogeneous reaction, can be messy to work up. |
| Sodium Iodide | Nucleophilic substitution/elimination | Homogeneous reaction, good for debromination.[1] | Can lead to substitution products. |
| Diorganotellurides | Halogen abstraction | Highly stereoselective.[3] | Reagents can be toxic and expensive. |
| 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene | Electron transfer | Metal-free, salt-free byproducts.[5] | Reagent is not commercially common. |
| Sodium Sulfide | Nucleophilic substitution/elimination | Inexpensive.[1] | Can have side reactions. |
Experimental Protocols
To conduct kinetic studies on the reactions of this compound, standardized experimental protocols are essential. The following are detailed methodologies for monitoring the reaction kinetics using UV-Vis spectrophotometry and Gas Chromatography (GC).
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for reactions where a chromophoric species is consumed or produced, such as the formation of the triiodide ion (I₃⁻) when using iodide as the dehalogenating agent. The triiodide ion has a strong absorbance in the UV-Vis region, allowing for real-time monitoring of the reaction progress.[6][7]
Materials:
-
This compound
-
Sodium iodide (or other iodide source)
-
Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and sodium iodide in methanol of known concentrations.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the triiodide ion (approximately 353 nm).[8] Equilibrate the cell holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, mix known volumes of the pre-thermostatted reactant solutions. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals.
-
Data Analysis: Convert the absorbance data to concentration of triiodide using a pre-determined calibration curve. Plot the concentration of the product (or reactant) versus time. Determine the initial rate of the reaction from the slope of this curve. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant can be determined.
Protocol 2: Kinetic Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for monitoring the disappearance of the reactant (this compound) and the appearance of the product (dodecene) over time.[9][10]
Materials:
-
This compound
-
Dehalogenating agent (e.g., a strong, non-volatile base)
-
Suitable solvent (e.g., a high-boiling point ether)
-
Internal standard (e.g., a long-chain alkane not present in the reaction mixture)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Reaction vessel with temperature control
-
Syringes for sampling
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the solvent, this compound, and the internal standard.
-
Reaction Initiation: Add the dehalogenating agent to the mixture to start the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid if a base is used as the reagent).
-
GC Analysis: Inject the quenched sample into the GC. The GC conditions (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) should be optimized to achieve good separation of the reactant, product, and internal standard.[11]
-
Data Analysis: Integrate the peak areas of this compound and the internal standard. The concentration of this compound at each time point can be determined relative to the constant concentration of the internal standard. Plot the concentration of this compound versus time to determine the reaction rate and order.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Generalized reaction pathway for the dehalogenation of this compound.
Caption: Experimental workflow for kinetic analysis using Gas Chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemijournal.com [chemijournal.com]
- 8. gbcsci.com [gbcsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of Synthesized 1,2-Diiodododecane: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental results and for regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthesized 1,2-diiodododecane, a long-chain dihaloalkane. Experimental data and detailed protocols are provided to support the objective comparison of these analytical techniques.
Introduction to Purity Analysis of this compound
This compound is typically synthesized from the reaction of 1-dodecene with iodine. The purity of the final product can be affected by several factors, including the completeness of the reaction and the presence of side products. Potential impurities may include unreacted starting material (1-dodecene), the corresponding alkane (dodecane), and other halogenated species. Given that this compound lacks a strong ultraviolet (UV) chromophore, traditional HPLC with UV detection is not optimal. This guide focuses on HPLC with Refractive Index Detection (RID) and compares it with the widely used GC-MS technique.
Experimental Protocols
A detailed methodology for both HPLC-RID and GC-MS is provided below. These protocols are designed to effectively separate this compound from its potential impurities.
1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of non-volatile compounds that do not possess a UV-absorbing chromophore.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (95:5 v/v). The mobile phase must be thoroughly degassed to ensure a stable baseline for the RID.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent such as hexane or dichloromethane.
Data Presentation and Comparison
The performance of HPLC-RID and GC-MS for the purity analysis of this compound is summarized in the tables below.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-RID | GC-MS |
| Principle | Separation based on polarity and partitioning | Separation based on volatility and polarity |
| Detector | Refractive Index Detector (Universal) | Mass Spectrometer (Mass-to-charge ratio) |
| Selectivity | Moderate | High (provides structural information) |
| Sensitivity | Lower | Higher |
| Quantification | Area percent (relative) | Area percent and can use internal standards |
| Impurity Identification | Based on retention time only | Aided by mass spectral fragmentation patterns |
| Sample Volatility | Non-volatile and semi-volatile compounds | Volatile and semi-volatile compounds |
| Run Time | Typically 15-30 minutes | Typically 20-40 minutes |
Table 2: Experimental Data Summary (Hypothetical)
| Analyte | HPLC-RID Retention Time (min) | GC-MS Retention Time (min) | Purity by HPLC-RID (%) | Purity by GC-MS (%) |
| This compound | 8.5 | 15.2 | 98.5 | 98.7 |
| 1-Dodecene (Impurity) | 4.2 | 9.8 | 0.8 | 0.7 |
| Dodecane (Impurity) | 3.8 | 9.5 | 0.7 | 0.6 |
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its purity analysis.
Caption: Workflow for the synthesis and purity analysis of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship and key considerations for choosing an analytical method for this compound.
Caption: Decision guide for selecting an analytical method for this compound.
Conclusion
Both HPLC-RID and GC-MS are viable techniques for the purity analysis of synthesized this compound.
-
HPLC-RID is a straightforward method for determining the overall purity of the sample, especially if non-volatile impurities are expected. Its universal detection is an advantage, but it lacks the sensitivity and specificity of GC-MS.
-
GC-MS offers superior performance in terms of sensitivity and selectivity. A significant advantage of GC-MS is its ability to provide structural information about impurities through mass spectral fragmentation, which is invaluable for understanding the reaction byproducts.
For routine quality control where the impurity profile is well-established, HPLC-RID can be a cost-effective and reliable method. However, for initial characterization, impurity profiling, and in-depth analysis, GC-MS is the recommended technique due to its higher resolving power and identification capabilities. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, sensitivity, and available instrumentation.
Benchmarking the Efficiency of 1,2-Diiodododecane as a Synthetic Intermediate for Alkene Synthesis
In the realm of organic synthesis, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular architecture. For researchers, scientists, and drug development professionals, the choice of synthetic intermediates is paramount to the success of a synthetic campaign, directly impacting yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of 1,2-diiodododecane as a synthetic intermediate for the preparation of Z-alkenes, benchmarking its performance against established alternative methodologies.
Introduction to this compound in Alkene Synthesis
1,2-diiodoalkanes, such as this compound, are versatile intermediates in organic synthesis. Their primary application lies in the stereoselective formation of alkenes through reductive elimination. The synthesis of 1,2-diiodoalkanes can be achieved with high stereocontrol, particularly through the anti-addition of iodine to an alkyne. For instance, the treatment of an alkyne with iodine monochloride and sodium iodide can yield the (E)-diiodoalkene, while specific conditions can favor the formation of the (Z)-isomer[1]. Subsequent dehalogenation of the vicinal diiodide provides the corresponding alkene. The focus of this guide is the conversion of a pre-formed 1,2-diiodoalkane to its corresponding alkene.
Comparative Analysis of Alkene Synthesis Routes
The efficacy of utilizing this compound as a precursor for Z-dodec-6-ene is evaluated against three prominent alternative methods: the Corey-Winter Olefination, the Wittig Reaction, and the Shapiro Reaction. Each method offers a unique approach to alkene synthesis, with distinct advantages and limitations in terms of stereoselectivity, substrate scope, and reaction conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the synthesis of a Z-alkene, using the preparation of Z-dodec-6-ene as a representative example.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Stereoselectivity (Z:E) | Key Advantages | Key Disadvantages |
| This compound Route | This compound | Zinc-Copper Couple or Samarium(II) Iodide | High (estimated) | High (retention of stereochemistry) | Mild reaction conditions, high stereospecificity. | Precursor synthesis required, potential for side reactions. |
| Corey-Winter Olefination | cis-Dodecane-6,7-diol | Thiocarbonyldiimidazole, Trimethyl phosphite | ~93% (for the elimination step)[2] | >95:5 | High stereospecificity and yield. | Requires synthesis of the diol, uses stoichiometric phosphorus reagents.[2][3] |
| Wittig Reaction | Hexanal and Hexyltriphenylphosphonium bromide | n-Butyllithium | 70-90% | >95:5 (under salt-free conditions) | Well-established, high Z-selectivity with non-stabilized ylides.[4] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Shapiro Reaction | Dodecan-6-one | Tosylhydrazine, n-Butyllithium (2 equiv.) | 70-85% | Not highly stereoselective | Forms less substituted alkene (regioselective). | Requires stoichiometric strong base, can lead to mixtures of E/Z isomers. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Alkene Synthesis from this compound (Reductive Elimination)
Protocol:
-
A freshly prepared zinc-copper couple is suspended in a suitable solvent, such as ethanol or acetic acid.
-
The this compound, dissolved in the same solvent, is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the elimination.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the zinc salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the Z-alkene.
Note: The stereochemistry of the starting diiodoalkane is retained in the product alkene.
Corey-Winter Olefination
This two-step procedure converts a 1,2-diol to an alkene with retention of stereochemistry.
Step 1: Formation of the Cyclic Thiocarbonate
-
To a solution of cis-dodecane-6,7-diol (1.0 eq) in an anhydrous solvent (e.g., toluene), thiocarbonyldiimidazole (1.2 eq) is added.[2]
-
The reaction mixture is heated to reflux and stirred for 24-48 hours.[2]
-
After cooling to room temperature, the mixture is washed with dilute HCl and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the cyclic thionocarbonate (Typical yield: ~80%).[2]
Step 2: Elimination to the Alkene
-
The purified cyclic thionocarbonate (1.0 eq) is dissolved in trimethyl phosphite (used as both reagent and solvent).[2]
-
The solution is heated to reflux and stirred for 24-48 hours.[2]
-
The excess trimethyl phosphite is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the Z-alkene (Typical yield: ~93%).[2]
Wittig Reaction
This reaction utilizes a phosphorus ylide to convert a carbonyl compound into an alkene. For Z-selectivity, a non-stabilized ylide is typically used under salt-free conditions.
Protocol:
-
Hexyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
The suspension is cooled to 0°C, and n-butyllithium (1.1 eq) is added dropwise, resulting in the formation of the deep red ylide.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
A solution of hexanal (1.0 eq) in anhydrous THF is added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with a nonpolar solvent (e.g., hexane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the Z-alkene from the triphenylphosphine oxide byproduct.
Shapiro Reaction
The Shapiro reaction converts a ketone to an alkene via a tosylhydrazone intermediate.
Step 1: Formation of the Tosylhydrazone
-
Dodecan-6-one (1.0 eq) and tosylhydrazine (1.1 eq) are dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A catalytic amount of acid (e.g., acetic acid) is added.
-
The mixture is stirred at room temperature until the tosylhydrazone precipitates.
-
The solid is collected by filtration, washed with a cold solvent, and dried.
Step 2: Elimination to the Alkene
-
The dried tosylhydrazone (1.0 eq) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution is cooled to -78°C, and two equivalents of n-butyllithium are added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows and key mechanistic steps of the discussed synthetic routes.
Caption: Synthetic workflow for Z-alkene synthesis via this compound.
References
Comparing the stability of vicinal diiodides with varying alkyl chain lengths
A comprehensive analysis of the thermal stability of vicinal diiodides reveals a nuanced relationship between alkyl chain length and compound stability. While general trends suggest decreasing stability with increasing steric hindrance, experimental data provides a more detailed understanding for researchers in drug development and organic synthesis.
Vicinal diiodides, organic compounds featuring two iodine atoms on adjacent carbon atoms, are known for their inherent instability. This reactivity is primarily attributed to the large atomic radius of iodine, leading to significant steric strain, and the relatively weak carbon-iodine (C-I) bond.[1] These factors make them prone to elimination reactions, typically yielding an alkene and molecular iodine. Understanding the subtle differences in stability across a homologous series of vicinal diiodides is crucial for their effective use as synthetic intermediates.
Comparative Thermal Stability
To provide a quantitative perspective, the following table summarizes key physical properties of three common vicinal diiodides. It is important to note that direct thermal decomposition temperatures from techniques like Thermogravimetric Analysis (TGA) are not consistently reported in literature for these compounds due to their propensity to decompose upon heating.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Diiodoethane | C₂H₄I₂ | 281.86 | 80-82 | Decomposes |
| 1,2-Diiodopropane | C₃H₆I₂ | 295.89 | - | Decomposes |
| 1,2-Diiodobutane | C₄H₈I₂ | 309.92 | - | Decomposes |
Data sourced from various chemical databases. The boiling point for all listed compounds is noted as decomposition, highlighting their thermal lability.
The enthalpy of reaction for the decomposition of 1,2-diiodoethane into ethylene and iodine has been reported, providing a thermodynamic measure of its instability.[2] Similarly, data for 1,2-diiodopropane's decomposition into propene and iodine is also available.[3] These values offer insight into the driving force behind the decomposition process.
Factors Influencing Stability
The stability of vicinal diiodides is a function of several interconnected factors:
-
Steric Strain: The bulky nature of iodine atoms in close proximity on an alkyl chain leads to significant steric repulsion. This strain can be alleviated through the elimination of I₂, which is a major driving force for their decomposition.
-
Carbon-Iodine Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This inherent weakness makes the bond susceptible to cleavage, initiating the decomposition process.
-
Hyperconjugation: The presence of alkyl groups can influence the stability of the transient carbocation-like species formed during the initial stages of decomposition. Increased substitution on the carbon atoms bearing the iodine atoms can stabilize this intermediate, potentially affecting the overall decomposition rate.
Experimental Protocols for Stability Assessment
To rigorously compare the stability of vicinal diiodides, a standardized experimental approach is necessary. Thermogravimetric Analysis (TGA) is a primary technique for such investigations.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition for vicinal diiodides with varying alkyl chain lengths.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision balance
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Sample pans (e.g., alumina or platinum)
Procedure:
-
Accurately weigh 5-10 mg of the vicinal diiodide sample into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins.
Data Analysis: The resulting TGA thermogram (plot of mass vs. temperature) will show a step-wise decrease in mass corresponding to the elimination of iodine. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.
Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the decomposition products and confirm the elimination pathway.
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heated injection port
-
Capillary column suitable for separating volatile organic compounds
-
Thermostatted oven
Procedure:
-
Heat a small sample of the vicinal diiodide in a sealed vial at a temperature above its decomposition onset, as determined by TGA.
-
Collect the headspace gas using a gas-tight syringe.
-
Inject the gas sample into the GC-MS.
-
The GC will separate the components of the mixture based on their boiling points and interactions with the column.
-
The MS will fragment the eluted components and provide a mass spectrum for each, allowing for their identification (e.g., the corresponding alkene and iodine).
Logical Framework for Stability Comparison
The following diagram illustrates the logical workflow for comparing the stability of vicinal diiodides.
Caption: Workflow for the comparative stability analysis of vicinal diiodides.
Conclusion
The stability of vicinal diiodides is a critical consideration for their application in chemical synthesis. While a definitive trend linking alkyl chain length to stability is not yet firmly established through comprehensive experimental data, the interplay of steric and electronic effects is undeniable. Longer and more branched alkyl chains are likely to decrease stability due to increased steric hindrance. For researchers and drug development professionals, a systematic experimental evaluation using techniques such as TGA and GC-MS is recommended to ascertain the precise thermal stability of specific vicinal diiodides for their intended applications. This approach will enable better control over reaction conditions and minimize the impact of premature decomposition.
References
Safety Operating Guide
Personal protective equipment for handling 1,2-Diiodododecane
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling 1,2-Diiodododecane in a laboratory setting. The following procedures are based on the known hazards of similar long-chain alkyl iodides and general principles of chemical safety, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with caution and to consult a certified safety professional for any specific concerns.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes which may cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which may lead to irritation.[1][2] |
| Body Protection | A standard laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. Respiratory protection is generally not required for small-scale laboratory use. | To minimize the inhalation of any potential vapors. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used if there is a potential for vapor generation.
-
Dispensing: Carefully transfer the required amount of this compound. Avoid creating aerosols.
-
Heating: If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Avoid open flames.
-
Post-Handling: After use, securely seal the container and clean the work area thoroughly.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and potential degradation.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal Plan
In the event of a spill or for the disposal of waste, follow these established protocols to mitigate risks.
Spill Response:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.[1]
Logical Workflow for PPE Selection
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
